Methyl 3-methylisoxazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNUSBFRMCWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143250 | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-96-2 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylisoxazole-5-carboxylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.482 | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for Methyl 3-methylisoxazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The document provides a comparative analysis of different methodologies, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.
Core Synthesis Strategies
The synthesis of the isoxazole ring in the target molecule can be broadly approached through several key chemical transformations. The most prominent and versatile methods include the [3+2] cycloaddition reaction (also known as 1,3-dipolar cycloaddition), the condensation reaction of a β-dicarbonyl compound with hydroxylamine, and a multi-step synthesis commencing from simple precursors like acetaldoxime and an alkyne.
Pathway 1: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole ring system.[2][3] This pathway involves the reaction of a nitrile oxide, generated in situ from an aldoxime or a hydroximoyl halide, with a dipolarophile, in this case, an alkyne bearing the required methyl ester group.
A notable example of this approach is a solid-phase organic synthesis which allows for good yields and purities of methyl 3-substituted isoxazole-5-carboxylates.[4] Another modern variation employs mechanochemistry, offering a solvent-free and scalable synthesis from terminal alkynes and hydroxyimidoyl chlorides.[2]
Experimental Protocol: Solid-Phase Synthesis of Methyl 3-substituted isoxazole-5-carboxylates[4]
This protocol describes a general procedure that can be adapted for the synthesis of this compound by using acetaldoxime as the precursor for the nitrile oxide.
-
Preparation of Acetohydroximoyl Chloride: To a solution of acetaldoxime (4.0 mmol) in CH₂Cl₂ (15 mL), add N-chlorosuccinimide (NCS) (4.0 mmol). Stir the mixture at room temperature for 4 hours.
-
Cycloaddition: Under a positive nitrogen pressure, to a suspension of swollen Wang resin-bound 1-phenylselenoacrylate (1.0 mmol, 1.25 g) in CH₂Cl₂ (15 mL), add the prepared solution of acetohydroximoyl chloride in CH₂Cl₂ (10 mL).
-
Slowly add a solution of Et₃N (5 mmol) in CH₂Cl₂ (15 mL) dropwise in three portions every 8 hours.
-
After the final addition, wash the resin with CH₂Cl₂ and other appropriate solvents to remove excess reagents.
-
Cleave the product from the resin to yield this compound.
| Parameter | Value | Reference |
| Starting Materials | Acetaldoxime, Wang resin-bound 1-phenylselenoacrylate, NCS, Et₃N | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Reaction Time | 4 hours (nitrile oxide generation) + 24 hours (cycloaddition) | [4] |
| Temperature | Room Temperature | [4] |
| Yield | Good yields and purities reported for analogous compounds | [4] |
Pathway 2: Condensation of a β-Ketoester with Hydroxylamine
A classic and straightforward method for synthesizing the isoxazole ring involves the condensation of a β-ketoester with hydroxylamine.[5] For the target molecule, the appropriate starting material would be a methyl ester of a β-ketoacid with a terminal alkyne or a masked equivalent.
A multi-component reaction (MCR) approach has been demonstrated for similar isoxazole structures, where an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride react in the presence of a catalyst.[5]
References
- 1. 3-Methylisoxazole-5-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. tandfonline.com [tandfonline.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylisoxazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core is a key pharmacophore, imparting a range of biological activities to its derivatives, including anti-inflammatory, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of the signaling pathways modulated by its derivatives, particularly in the context of inflammation.
Chemical and Physical Properties
This compound, identified by the CAS number 1004-96-2, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₃ | [1][2] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| CAS Number | 1004-96-2 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 108 °C | [3] |
| Boiling Point | 227.6 ± 20.0 °C (Predicted) | [3] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 0.449 | [1] |
| InChI Key | MBRNUSBFRMCWIZ-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC(=NO1)C | [4] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available, though specific shifts can vary with solvent. |
| ¹³C NMR | Spectral data is available, though specific shifts can vary with solvent. |
| Infrared (IR) | IR spectra are available from various databases.[5] |
| Mass Spectrometry (MS) | Mass spectra (GC-MS) are available, confirming the molecular weight.[5] |
Note: Detailed spectral data can be accessed through chemical databases such as SpectraBase.[5]
Experimental Protocols
Synthesis of 3-Methylisoxazole-5-carboxylic Acid
A common precursor for the synthesis of this compound is 3-methylisoxazole-5-carboxylic acid. A representative synthesis of this acid is detailed below.[6]
Step 1: Synthesis of (3-methylisoxazole-5-yl)methanol [6]
-
To a solution of acetaldoxime (1 g, 16.9 mmol) in anhydrous THF (15 mL) at room temperature, add N-chlorosuccinimide (NCS) (2.7 g, 20 mmol).
-
Stir the mixture for 2 hours.
-
Slowly add a diluted solution of propargyl alcohol (1.42 g, 25 mmol) in anhydrous THF (4 mL).
-
Subsequently, add a diluted solution of triethylamine (TEA) (2.78 mL, 20 mmol) in anhydrous THF dropwise.
-
After stirring vigorously for 1 hour, add water (10 mL) to the reaction mixture.
-
Extract the suspension with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum.
-
Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain (3-methylisoxazole-5-yl)methanol.
Step 2: Oxidation to 3-Methylisoxazole-5-carboxylic Acid [6]
-
To a solution of (3-methylisoxazole-5-yl)methanol (0.5 g, 4.42 mmol) in acetone (19 mL) at 0°C, add Jones reagent (2.21 mL).
-
Stir the mixture for 3 hours, monitoring the reaction by TLC.
-
Upon completion, adjust the pH of the mixture to 2 with 1N HCl solution.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers with MgSO₄, filter, and concentrate under vacuum.
-
Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain 3-methylisoxazole-5-carboxylic acid.
Esterification to this compound
The synthesis of the title compound can be achieved through standard esterification of the corresponding carboxylic acid.
-
Dissolve 3-methylisoxazole-5-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to yield this compound.
Hydrolysis of this compound
The ester can be readily hydrolyzed back to the carboxylic acid.[7][8]
-
To a round bottom flask, add a solution of this compound (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).[7]
-
Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise, followed by methanol (4 mL).[7]
-
Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[7]
-
Transfer the mixture to a separatory funnel and adjust the pH to 2 with 1N hydrochloric acid.[7]
-
Extract the aqueous phase with ethyl acetate (3 x 35 mL).[7]
-
Combine the organic phases, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.[7]
-
Concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid.[7]
Biological Activity and Signaling Pathways
Derivatives of this compound are recognized for their significant biological activities, particularly as anti-inflammatory agents.[9] The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).
Anti-inflammatory Mechanism of Action
A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another important anti-inflammatory mechanism of some isoxazole derivatives. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a critical step in the inflammatory response.
Caption: Anti-inflammatory mechanism of isoxazole derivatives.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Some 3,5-disubstituted isoxazole derivatives have been identified as selective agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ. PPARs are nuclear hormone receptors that play crucial roles in the regulation of lipid and glucose metabolism. Activation of PPARs can have anti-inflammatory effects, making these isoxazole derivatives interesting candidates for the treatment of metabolic diseases with an inflammatory component.
Applications in Drug Discovery and Development
The structural and electronic properties of the isoxazole ring make this compound a valuable scaffold in medicinal chemistry. It is utilized as a key starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.[9]
-
Anti-inflammatory Agents: As discussed, derivatives are potent inhibitors of COX-2 and modulators of inflammatory signaling pathways.
-
Antimicrobial and Antifungal Agents: The isoxazole nucleus is present in several compounds with demonstrated activity against various bacterial and fungal strains.
-
Anticancer Agents: Certain isoxazole derivatives have been investigated for their antiproliferative effects on cancer cell lines.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its chemical versatility and the inherent biological activity of the isoxazole core make it a valuable building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and the biological mechanisms of its derivatives is essential for harnessing its full potential in the development of new medicines.
Caption: Synthesis and application workflow of the title compound.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. - OAK Open Access Archive [oak.novartis.com]
- 4. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Methyl 3-methylisoxazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methylisoxazole-5-carboxylate. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible databases, this guide utilizes data from its regioisomer, Methyl 5-methylisoxazole-3-carboxylate, as a reference, clearly noting the distinction. The methodologies provided are standard protocols applicable to the analysis of such organic molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 5-methylisoxazole-3-carboxylate, a regioisomer of the target compound. The data for this compound is expected to show similar features, with predictable shifts in NMR and fragmentation patterns in mass spectrometry due to the different substituent positions on the isoxazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted ¹H and ¹³C NMR data based on spectral data of similar isoxazole derivatives. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | -CH₃ (at C3) |
| ~7.0 | Singlet | 1H | Isoxazole ring H (at C4) |
| ~3.9 | Singlet | 3H | -OCH₃ (ester) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~12 | -CH₃ (at C3) |
| ~110 | Isoxazole ring C4 |
| ~160 | Isoxazole ring C5 |
| ~162 | Ester C=O |
| ~170 | Isoxazole ring C3 |
| ~53 | -OCH₃ (ester) |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Methyl 5-methylisoxazole-3-carboxylate [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (alkyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (isoxazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl 5-methylisoxazole-3-carboxylate [2]
| m/z | Relative Intensity (%) | Assignment |
| 141 | 100 | [M]⁺ (Molecular Ion) |
| 110 | ~60 | [M - OCH₃]⁺ |
| 82 | ~40 | [M - COOCH₃]⁺ |
| 43 | ~50 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks is performed to determine the relative number of protons.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced (e.g., to the solvent peak of CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like this compound, electron ionization (EI) is a common technique. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-methylisoxazole-5-carboxylate, including its chemical identifiers, physicochemical properties, and relevant experimental protocols. Due to the limited availability of data for this specific compound, information from closely related isomers and derivatives is included to provide a broader context for its potential applications and characteristics.
Core Identifiers and Chemical Properties
This compound is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent nitrogen and oxygen atoms. The isoxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1]
Table 1: Chemical Identifiers for this compound [2][3]
| Identifier | Value |
| CAS Number | 1004-96-2 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.127 g/mol |
| IUPAC Name | Methyl 3-methyl-1,2-oxazole-5-carboxylate |
| Synonyms | This compound; 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester; EINECS 213-730-1 |
| InChI Key | MBRNUSBFRMCWIZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of the Isomer Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3)
Note: The following data pertains to a closely related and more extensively studied isomer. These values are provided for reference and may not be representative of this compound.
| Property | Value | Reference |
| Melting Point | 87.0-96.0 °C | [4] |
| Molecular Weight | 141.12 g/mol | [5] |
| LogP | 0.449 | [2] |
| Assay (GC) | ≥96.0% | [4] |
| Appearance | White to cream crystals or powder | [4] |
Spectroscopic Data
-
Infrared (IR) Spectrum: The NIST WebBook provides a reference IR spectrum for Methyl 5-methylisoxazole-3-carboxylate which can be accessed for comparison.[6]
-
Mass Spectrum (Electron Ionization): The mass spectrum for Methyl 5-methylisoxazole-3-carboxylate is also available on the NIST WebBook, providing information on its fragmentation pattern.[7]
-
NMR Spectra: While specific spectra for the target compound are not available, 1H and 13C NMR data for various other isoxazole derivatives can be found in the literature, which can aid in the structural elucidation of related compounds.[8][9][10] PubChem also indicates the availability of a 13C NMR spectrum for Methyl 5-methylisoxazole-3-carboxylate.[5]
Experimental Protocols
Synthesis of Isoxazole Derivatives (General Procedure)
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general method for the preparation of 3,5-disubstituted-4-isoxazolecarboxylic esters provides a viable synthetic strategy. This procedure involves the reaction of a primary nitro compound with an enamino ester in the presence of a dehydrating agent.[2]
Hydrolysis of this compound
A detailed experimental protocol for the hydrolysis of this compound to 3-methylisoxazole-5-carboxylic acid is available.[1][11]
Materials:
-
Methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol)
-
Tetrahydrofuran (THF) (2.0 mL)
-
Sodium hydroxide (465 mg, 11.6 mmol)
-
Water (2 mL)
-
Methanol (4 mL)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of Methyl 3-methyl-5-isoxazolecarboxylate in THF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of sodium hydroxide in water is added dropwise to the reaction mixture, followed by the addition of methanol.
-
The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.
-
Upon completion, the reaction mixture is transferred to a separatory funnel.
-
The pH of the mixture is adjusted to 2 with 1 N hydrochloric acid.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
The filtrate is concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid (90% yield).
Biological Activity and Potential Applications
Isoxazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] They are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.
While specific biological targets and mechanisms of action for this compound have not been extensively reported, the related compound, 5-Methylisoxazole-3-carboxylic acid, has been investigated for its potential as an anti-inflammatory agent and as a building block for the synthesis of Raf kinase inhibitors for cancer therapy. This suggests that isoxazole-5-carboxylates may have therapeutic potential.
Conclusion
This compound is a valuable heterocyclic building block with potential for further development in medicinal and agricultural chemistry. While comprehensive data for this specific molecule is limited, the information available for its isomers and related compounds provides a strong foundation for future research. The experimental protocols and general biological context provided in this guide serve as a starting point for scientists and researchers interested in exploring the applications of this and other similar isoxazole derivatives. Further investigation is warranted to fully elucidate the specific properties and biological activities of this compound.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
- 7. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Solubility of Methyl 3-methylisoxazole-5-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a representative synthesis workflow.
Core Data: Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on the well-established principle of "like dissolves like" and qualitative observations from synthetic procedures, an estimated solubility profile can be constructed. The polar nature of the ester and the isoxazole ring suggests better solubility in polar solvents.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Class | Polarity Index | Estimated Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | High | The compound is expected to be highly soluble due to hydrogen bonding and polar interactions. |
| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should lead to good solubility. |
| Acetone | Polar Aprotic | 5.1 | High | The high polarity of acetone should facilitate the dissolution of the polar isoxazole ester. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Medium to High | As a common solvent for extraction of this compound, good solubility is expected. [1][2] |
| Dichloromethane | Polar Aprotic | 3.1 | Medium | Its moderate polarity should allow for reasonable dissolution of the compound. |
| Chloroform | Polar Aprotic | 4.1 | Medium | Similar to dichloromethane, it is expected to be a moderately effective solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Medium | THF's ether structure and polarity suggest it would be a suitable solvent. [1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | As a highly polar aprotic solvent, DMF is anticipated to be an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | DMSO's very high polarity suggests it will readily dissolve the compound. |
| Hexane | Nonpolar | 0.1 | Low | The significant difference in polarity between hexane and the solute suggests poor solubility. |
| Toluene | Nonpolar | 2.4 | Low to Medium | The aromatic nature of toluene may provide some interaction, but overall solubility is expected to be limited. |
Note: This table is intended as a guideline for solvent selection. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
For accurate and reproducible solubility data, standardized experimental protocols are essential. Below are detailed methodologies for two common techniques for determining the solubility of a solid organic compound like this compound in an organic solvent.
Method 1: Gravimetric Method
This method relies on the direct measurement of the mass of the solute that dissolves in a specific volume of solvent to form a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate) * 100
Method 2: UV/Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV/Vis range and is particularly useful for determining lower solubilities.
Materials:
-
This compound
-
Selected organic solvent (UV grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Determination of λmax: Scan one of the standard solutions across the UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.
-
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Gravimetric Method.
-
Sample Analysis:
-
Withdraw a sample of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the solvent.
-
Synthesis Workflow Visualization
The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is commonly achieved through a 1,3-dipolar cycloaddition reaction. The following diagram illustrates a general workflow for this synthetic route.
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is imperative to supplement these estimations and general protocols with rigorous experimental validation.
References
Methyl 3-methylisoxazole-5-carboxylate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylisoxazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant attention as a key building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining a reactive ester functionality with the stable isoxazole core, make it an invaluable synthon in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of novel therapeutic agents and other biologically active compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a research and development setting.
Introduction
The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its presence can confer favorable pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability and enhanced binding to biological targets. This compound, as a readily functionalizable derivative, serves as a crucial starting material for the construction of more elaborate molecular architectures. This guide will explore its synthesis, key reactions, and its application in the synthesis of notable bioactive molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Synthesis via 1,3-Dipolar Cycloaddition
A reliable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of acetonitrile oxide with methyl propiolate. The nitrile oxide can be generated in situ from acetaldoxime or a primary nitroalkane.[3]
Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (A Representative Procedure)
Step A: Formation of the Enamine A solution of ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in benzene (400 mL) is refluxed with a Dean-Stark trap for 45 minutes to remove water. The benzene is then removed under reduced pressure to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[3]
Step B: Cycloaddition To a cooled (ice bath) solution of ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in chloroform (1 L) under a nitrogen atmosphere, a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 mL) is added slowly.[3] The reaction mixture is stirred for 3 hours in the ice bath and then for an additional 15 hours at room temperature.[3]
Work-up: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with brine.[3] The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is then purified by vacuum distillation.[3]
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |
| A | Ethyl acetoacetate, Pyrrolidine | Benzene | Reflux | 45 min | ~98%[3] |
| B | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Triethylamine, Phosphorus oxychloride, Chloroform | 0°C to RT | 18 h | 68-71%[3] |
Table 1: Summary of a representative synthesis of a 3,5-disubstituted isoxazole.
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block due to the presence of multiple reactive sites. The ester group can be readily hydrolyzed, reduced, or converted to other functional groups. The isoxazole ring itself can undergo various transformations, including ring-opening reactions.
Hydrolysis to the Carboxylic Acid
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid, which is also a valuable building block for further synthetic transformations, such as amide bond formation.[4]
Experimental Protocol: Hydrolysis of this compound
To a solution of this compound (5.8 mmol) in tetrahydrofuran (2.0 mL) and methanol (4 mL), a solution of sodium hydroxide (11.6 mmol) in water (2 mL) is added.[4] The mixture is stirred at room temperature for 18-20 hours.[4] After completion, the pH is adjusted to 2 with 1 N hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford 3-methylisoxazole-5-carboxylic acid.[4]
| Reactant | Reagents/Solvents | Temperature | Time | Yield |
| This compound | NaOH, THF, Methanol, Water | Room Temperature | 18-20 h | ~90%[4] |
Table 2: Quantitative data for the hydrolysis of this compound. [4]
Synthesis of Bioactive Molecules
This compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules.
The isoxazole scaffold is present in several selective cyclooxygenase-2 (COX-2) inhibitors, which are an important class of anti-inflammatory drugs. The 3-methylisoxazole-5-carboxylate moiety can be incorporated into molecules designed to selectively target the COX-2 enzyme.
The isoxazole ring can serve as a precursor to other heterocyclic systems. For instance, reaction with hydrazine can lead to the formation of pyrazole derivatives, which are also known to possess a wide range of biological activities.
Experimental Protocol: Synthesis of 5-Methyl-3-isoxazole Carboxylic Acid Hydrazide
Ethyl 5-methyl-3-isoxazole carboxylate (733 g) is added to 85% hydrazine hydrate (875 g) at room temperature. The reaction is stirred for four hours and then allowed to stand for 16 hours. The resulting solid is filtered, and the mother liquor is concentrated to yield the crude product, which is then recrystallized from hot ethanol.
| Reactant | Reagent | Temperature | Time |
| Ethyl 5-methyl-3-isoxazole carboxylate | 85% Hydrazine hydrate | Room Temperature to 45-50°C | 20 h |
Table 3: Reaction of an isoxazole ester with hydrazine.
Derivatives of this compound have also found applications in the agrochemical industry, for example, in the development of novel fungicides.[2]
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Below is a summary of representative spectroscopic data for a closely related compound, methyl 3-phenylisoxazole-5-carboxylate.
| Data Type | Methyl 3-phenylisoxazole-5-carboxylate[5] |
| ¹H NMR (CDCl₃) | δ = 3.98 (s, 3 H), 7.26 (s, 1 H), 7.44–7.49 (m, 3 H), 7.81–7.85 (m, 2 H) |
| IR (KBr) | ν = 3425, 2982, 1745, 1450, 1294, 1245, 1025, 770 cm⁻¹ |
Table 4: Spectroscopic data for a representative 3-substituted-isoxazole-5-carboxylate. [5]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of both the ester group and the isoxazole ring allow for the construction of a diverse range of complex molecules. Its importance is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory drugs. The detailed protocols and data presented in this guide are intended to facilitate the use of this important synthon in further research and development endeavors.
References
The Versatile Scaffold: Unlocking the Pharmaceutical Potential of Methyl 3-methylisoxazole-5-carboxylate Derivatives
For Immediate Release
Methyl 3-methylisoxazole-5-carboxylate, a heterocyclic compound, is emerging as a significant and versatile building block in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its derivatives are demonstrating a broad spectrum of pharmacological activities, positioning it as a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and potential mechanisms of action of various pharmaceutical agents derived from this core scaffold, tailored for researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Core in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This compound serves as a readily available starting material for the synthesis of a diverse library of derivatives, primarily through modification of the ester group at the 5-position and substitutions on the isoxazole ring. These modifications have led to the discovery of compounds with promising anti-cancer, antimicrobial, and anti-inflammatory properties.
Synthetic Pathways to Bioactive Derivatives
The primary route to leveraging this compound in drug discovery involves its conversion to a more reactive intermediate, such as an acid chloride or an amide. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse chemical libraries for biological screening.
A general synthetic workflow for creating bioactive derivatives from this compound is outlined below. This typically involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines.
Caption: General synthetic workflow for the derivatization of this compound.
Anticancer Applications of Derivatives
Derivatives of this compound have shown significant potential as anticancer agents, with activities demonstrated against various cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition
Several studies have focused on the development of 3-methylisoxazole-5-carboxamide derivatives as potent kinase inhibitors. For example, 4-arylamido 3-methyl isoxazole derivatives have been identified as novel FMS kinase inhibitors, a receptor tyrosine kinase involved in the development of certain cancers.
The potential mechanism involves the isoxazole scaffold acting as a hinge-binding motif, with substituents at the 5-position exploring different pockets of the ATP-binding site of the kinase.
Caption: Proposed mechanism of action for isoxazole-based FMS kinase inhibitors.
Induction of Apoptosis
Tyrosol derivatives of 3,5-disubstituted isoxazoles have been shown to induce apoptosis in leukemia cell lines.[1] This suggests an alternative or complementary mechanism to kinase inhibition, leading to programmed cell death in cancer cells.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from this compound.
| Derivative Class | Cell Line | Activity Metric | Value | Reference |
| 4-Arylamido 3-methyl isoxazoles | A375P (Melanoma) | GI50 | >10 µM | [2] |
| 4-Arylamido 3-methyl isoxazoles | U937 (Hematopoietic) | GI50 | 0.016 - 5.8 µM | [2] |
| 4-Arylamido 3-methyl isoxazoles | FMS Kinase | IC50 | 9.95 nM | [2] |
| Tyrosol-coupled 3,5-disubstituted isoxazoles | K562 (Leukemia) | IC50 | 16 - 24 µg/mL | [1] |
| 3,5-Di-substituted Isoxazoles | MDA-MB-231 (Breast Cancer) | GI50 | 46.3 µg/mL | [3] |
Antimicrobial Applications of Derivatives
The isoxazole scaffold is also a component of several clinically used antibiotics. Derivatives of this compound have been investigated for their potential as novel antimicrobial agents.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for a series of novel isoxazole derivatives against various microbial strains.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isoxazole-amide conjugate 1 | Candida albicans | 8 | [4] |
| Isoxazole-amide conjugate 2 | Candida albicans | 4 | [4] |
| Isoxazole-amide conjugate 3 | Staphylococcus aureus | 16 | [4] |
| Isoxazole-amide conjugate 4 | Escherichia coli | 32 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of derivatives of this compound.
General Synthesis of N-Aryl-3-methylisoxazole-5-carboxamides
-
Hydrolysis of this compound: To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1) is added lithium hydroxide (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford 3-methylisoxazole-5-carboxylic acid.
-
Amide Coupling: To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.1 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the desired N-aryl-3-methylisoxazole-5-carboxamide.
Caption: Experimental workflow for the synthesis of N-aryl-3-methylisoxazole-5-carboxamides.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the GI50/IC50 values are determined.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships will be crucial in designing the next generation of isoxazole-based therapeutics. The continued investigation into the mechanisms of action of these compounds will provide a deeper understanding of their therapeutic potential and may unveil novel biological targets.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line Followed by Computational Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 3-Methylisoxazole-5-carboxylate in Agrochemical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The isoxazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, finding significant application in both the pharmaceutical and agrochemical industries. Among the versatile isoxazole-based building blocks, Methyl 3-methylisoxazole-5-carboxylate stands out as a key intermediate. Its inherent reactivity and structural features allow for facile derivatization, making it a valuable precursor in the synthesis of complex agrochemicals, including fungicides and herbicides. This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent conversion into valuable agrochemical intermediates, presenting detailed experimental protocols, quantitative data, and logical workflows.
Synthesis of Isoxazole Intermediates
The synthesis of the isoxazole core and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 3-methylisoxazole-5-carboxylic acid, a closely related precursor to the target ester, several methods have been reported.
One established method for the formation of a related isoxazole, 3-amino-5-methylisoxazole, involves the reaction of various nitrile compounds with hydroxyurea in an alkaline medium, which is a key intermediate for sulfa drugs. While not a direct synthesis of the target ester, this highlights a common strategy for forming the 3-methylisoxazole core.
A crucial reaction for which a detailed protocol is available is the hydrolysis of this compound to its corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid. This carboxylic acid is a versatile intermediate that can be readily converted into a variety of agrochemical scaffolds, such as carboxamides.
Experimental Protocol: Hydrolysis of this compound to 3-Methylisoxazole-5-carboxylic acid[1]
This procedure details the saponification of the methyl ester to the corresponding carboxylic acid, a key step in creating a versatile intermediate for further derivatization.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture.
-
Methanol (4 mL) is then added to the flask.
-
The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.
-
Upon completion, the reaction mixture is transferred to a separatory funnel.
-
The pH of the mixture is adjusted to 2 by the addition of 1 N hydrochloric acid.
-
The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).
-
The combined organic extracts are washed with a saturated brine solution (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The filtrate is concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 3-Methylisoxazole-5-carboxylic acid | [1] |
| Yield | 660 mg (90%) | [1] |
| Reaction Time | 18-20 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
Workflow for the Hydrolysis of this compound:
Application in Agrochemical Synthesis
The 3-methylisoxazole-5-carboxylic acid moiety is a key component in a number of agrochemicals, particularly herbicides and fungicides. The carboxylic acid group serves as a handle for the introduction of various functionalities, most commonly through the formation of amide bonds with substituted anilines or other amines.
While a direct synthesis of a commercial agrochemical starting from this compound is not prominently documented in publicly available literature, the synthesis of structurally similar and commercially important agrochemicals like Isoxaflutole highlights the importance of the isoxazole core. The synthesis of Isoxaflutole involves the construction of a substituted isoxazole ring, demonstrating the general synthetic strategies employed in this class of compounds.[2][3][4][5]
General Pathway to Isoxazole-based Agrochemicals
The general synthetic approach to many isoxazole-containing agrochemicals involves the initial synthesis of a functionalized isoxazole core, such as an isoxazole carboxylic acid or its ester, followed by coupling with a suitably substituted aromatic or heterocyclic amine.
General Reaction Scheme:
Synthesis of Isoxazole Carboxanilides
A key class of agrochemicals derived from isoxazole carboxylic acids are the carboxanilides. These are typically synthesized by reacting the isoxazole carbonyl chloride (or the carboxylic acid activated in situ) with a substituted aniline.
This protocol outlines the general procedure for the synthesis of carboxamide derivatives from 5-methylisoxazole-3-carboxylic acid, which is analogous to the derivatization of 3-methylisoxazole-5-carboxylic acid.
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (ArNH₂)
-
Pyridine (ice-cold)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
5-Methylisoxazole-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
In a separate flask, the desired substituted amine is dissolved in a suitable solvent.
-
The freshly prepared 5-methylisoxazole-3-carbonyl chloride is added to the amine solution, often in the presence of a base like ice-cold pyridine to scavenge the HCl byproduct.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).
-
The product is then isolated and purified, typically by crystallization or chromatography.
Quantitative Data for a Representative Synthesis of a Phenyl-isoxazole-Carboxamide Derivative: [6]
| Parameter | Value | Reference |
| Starting Material | 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | [6] |
| Coupling Agents | EDC, DMAP | [6] |
| Amine | Substituted aniline | [6] |
| Solvent | Dichloromethane (DCM) | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Yield | 59-81% (depending on the aniline) | [6] |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Although direct, large-scale industrial applications starting from this specific ester are not widely published, its corresponding carboxylic acid is a well-established precursor for a range of biologically active isoxazole carboxamides. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and scientists working on the development of novel isoxazole-based agrochemicals. The straightforward conversion of the ester to the carboxylic acid, followed by amide coupling, offers a reliable and adaptable strategy for accessing a diverse library of potential herbicidal and fungicidal compounds. Further research into the direct utilization of this compound and the development of more efficient one-pot procedures will undoubtedly continue to enhance its importance in the agrochemical industry.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN104774186A - Herbicide isoxaflutole synthesis method - Google Patents [patents.google.com]
- 3. CN107162995A - The synthetic method of isoxaflutole - Google Patents [patents.google.com]
- 4. CN104262279A - Methods for preparing isoxazole compound and isoxaflutole - Google Patents [patents.google.com]
- 5. CN111825583A - Preparation method of isoxazole herbicide intermediate - Google Patents [patents.google.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for Methyl 3-methylisoxazole-5-carboxylate (CAS No. 1004-96-2). A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, data from the closely related isomer, Methyl 5-methylisoxazole-3-carboxylate (CAS No. 19788-35-3), has been included for guidance and is clearly marked. Users must exercise independent judgment and consult with a certified safety professional before handling this chemical. All products are for research and development use only and must be handled by technically-qualified persons.[1]
Introduction
This compound is a heterocyclic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[2] Its isoxazole ring structure serves as a versatile intermediate in medicinal chemistry for developing compounds with potential biological activities.[2] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount for protecting laboratory personnel and the environment. This guide consolidates available data on its properties, hazards, and recommended handling procedures.
Physicochemical and Hazard Information
Due to the limited availability of data for this compound, the following tables include information for both the target compound and its isomer, Methyl 5-methylisoxazole-3-carboxylate, for comparison and as a precautionary reference.
Table 1: Physicochemical Properties
| Property | This compound (CAS: 1004-96-2) | Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) |
| Molecular Formula | C₆H₇NO₃[2][3] | C₆H₇NO₃[4][5] |
| Molecular Weight | 141.12 g/mol [2][3] | 141.12 g/mol [4][5] |
| Density | 1.17 g/cm³[1] | 1.179 g/cm³[5] |
| Refractive Index | 1.46[1] | 1.468[5] |
| Melting Point | Not Available | 90-92 °C[5] |
| Boiling Point | Not Available | 125 °C at 11 mmHg[5] |
| Flash Point | Not Available | 93.4 °C[5] |
Table 2: Hazard Identification and GHS Classification (Data for Isomer: Methyl 5-methylisoxazole-3-carboxylate)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[4] | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation[4] | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[4] |
Note: This GHS classification is for the isomer Methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3) as reported on PubChem.[4] It should be used as a precautionary guideline for this compound.
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols for toxicity studies of this compound are not available, a generalized workflow for the safe handling of this and similar laboratory chemicals is essential. The following diagram outlines the critical steps from preparation to disposal.
Caption: General workflow for the safe handling of laboratory chemicals.
Detailed Safety and Handling Precautions
4.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
4.2 Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
4.3 Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.
-
Contaminated clothing should be removed and washed before reuse.
4.4 Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly sealed.[2] The recommended storage condition is at room temperature.[2]
Emergency Procedures
The following procedures are based on general best practices and the known hazards of the isomer, Methyl 5-methylisoxazole-3-carboxylate.
5.1 First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
5.2 Accidental Release Measures
-
Ensure adequate ventilation and wear appropriate PPE.
-
For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.
-
Avoid generating dust if the material is solid.
-
Prevent the chemical from entering drains or waterways.
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Logical Relationship for Hazard Mitigation
The following diagram illustrates the logical steps to mitigate risks associated with handling this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methylisoxazole-5-carboxamides from Methyl 3-methylisoxazole-5-carboxylate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 3-methylisoxazole-5-carboxamides, valuable intermediates in medicinal chemistry, through the reaction of methyl 3-methylisoxazole-5-carboxylate with primary amines. Two primary synthetic strategies are presented: a direct amidation and a more common two-step approach involving the hydrolysis of the starting ester to the corresponding carboxylic acid, followed by amide coupling. The two-step method is often preferred due to generally higher yields and broader substrate scope.
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The synthesis of 3-methylisoxazole-5-carboxamides is of particular interest as these compounds serve as key building blocks for the development of novel therapeutic agents. This document outlines reliable methods for the preparation of these target molecules from readily available starting materials.
Reaction Overview
The conversion of this compound to its corresponding primary amine-derived amides can be achieved through two principal routes:
-
Direct Aminolysis: This method involves the direct reaction of the ester with a primary amine, often requiring elevated temperatures or catalytic activation. While direct, this approach can be sluggish and may not be suitable for all primary amines.
-
Two-Step Synthesis via Carboxylic Acid: This is a widely employed and versatile strategy. It involves the initial hydrolysis of the methyl ester to 3-methylisoxazole-5-carboxylic acid, which is then coupled with a primary amine using standard peptide coupling reagents or after conversion to an acyl chloride. This approach generally provides cleaner reactions and higher yields.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Methylisoxazole-5-carboxamides
This protocol is divided into two stages: the hydrolysis of the methyl ester and the subsequent amide coupling.
Part A: Synthesis of 3-Methylisoxazole-5-carboxylic Acid
This procedure is adapted from a standard hydrolysis method.[3]
Materials:
-
Methyl 3-methyl-5-isoxazolecarboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran and methanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).
-
Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Adjust the pH of the aqueous layer to 2 by the addition of 1 N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 35 mL).
-
Combine the organic phases and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product is often used in the next step without further purification.
Quantitative Data for Hydrolysis:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Reference |
| Methyl 3-methyl-5-isoxazolecarboxylate | 3-Methylisoxazole-5-carboxylic acid | NaOH, H₂O | THF, MeOH, Water | 18-20 hours | 90% | [3] |
Part B: Amide Coupling with Primary Amines
This protocol details a general procedure for the coupling of the synthesized carboxylic acid with a primary amine using a coupling agent. A similar procedure has been successfully used for the synthesis of isoxazole-carboxamide derivatives.[4]
Materials:
-
3-Methylisoxazole-5-carboxylic acid (from Part A)
-
Primary amine (e.g., aniline derivative)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylisoxazole-5-carboxylic acid (1 equivalent) in dichloromethane.
-
Add the primary amine (1.1 equivalents) and DIPEA (2 equivalents).
-
To this stirred solution, add EDC (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methylisoxazole-5-carboxamide.
Alternative Amide Coupling via Acyl Chloride:
An alternative method involves the conversion of the carboxylic acid to the more reactive acyl chloride.[5][6]
Procedure:
-
Suspend 3-methylisoxazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or toluene).
-
Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours or stir at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath and add a solution of the primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work up the reaction as described in the EDC coupling protocol.
Quantitative Data for Amide Coupling (Illustrative Examples from Related Isoxazole Syntheses):
| Carboxylic Acid Moiety | Amine Derivative | Coupling Method | Solvent | Yield | Reference |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Aniline derivatives | EDC, DMAP | DCM | 59-67.5% | [4] |
| 5-Methylisoxazole-3-carbonyl chloride | Various amines | Acyl Chloride | Pyridine | Good | [6] |
Visualizations
Reaction Workflow Diagram
Caption: Two-step synthesis of 3-methylisoxazole-5-carboxamides.
Logical Relationship of Synthetic Routes
Caption: Synthetic routes to 3-methylisoxazole-5-carboxamides.
Conclusion
The synthesis of 3-methylisoxazole-5-carboxamides from this compound is a critical transformation for the development of new chemical entities in drug discovery. The two-step approach, involving hydrolysis followed by amide coupling, is a robust and versatile method that is applicable to a wide range of primary amines. The detailed protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds for their specific research needs.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylisoxazole-5-carboxaMide | 38955-11-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
"Methyl 3-methylisoxazole-5-carboxylate" hydrolysis to 3-methylisoxazole-5-carboxylic acid
Application Notes and Protocols: Hydrolysis of Methyl 3-methylisoxazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisoxazole-5-carboxylic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural motif is found in numerous pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the hydrolysis of its methyl ester precursor, this compound, a key step in the synthetic route to many of these valuable compounds. The applications of 3-methylisoxazole-5-carboxylic acid are diverse, ranging from its use in the development of anti-inflammatory and antimicrobial agents to its role as a building block for novel therapeutics targeting neurological disorders.[1]
Applications in Research and Development
3-Methylisoxazole-5-carboxylic acid and its derivatives are of significant interest in several areas of research:
-
Pharmaceutical Development: This compound serves as a vital precursor for the synthesis of various pharmaceutical agents.[1] Notably, it is used in the preparation of aminopyrazole amide derivatives which have been investigated as Raf kinase inhibitors for potential cancer therapies.[2]
-
Agrochemical Chemistry: It is employed in the formulation of herbicides and fungicides, where its unique chemical properties can contribute to improved efficacy and crop protection.[1]
-
Biochemical Research: The molecule is utilized as a biochemical probe to study metabolic pathways and enzyme activities.[1]
-
Material Science: There is an exploration of its use in developing new polymers where it can enhance material stability and performance.[1]
Experimental Protocols
The following section details the experimental procedure for the hydrolysis of this compound to 3-methylisoxazole-5-carboxylic acid. The primary method involves base-promoted hydrolysis using sodium hydroxide.
Protocol 1: Base-Promoted Hydrolysis
This protocol is adapted from a general and reliable procedure for the saponification of methylisoxazole esters.[3][4]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF).[3][4]
-
Addition of Base: Prepare a solution of sodium hydroxide (2.0 eq) in deionized water and add it dropwise to the stirred solution of the ester.[3] Following this, add methanol.[3][4]
-
Reaction: Stir the reaction mixture at room temperature for 18-20 hours.[3][4] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up - Acidification: After the reaction is complete, transfer the mixture to a separatory funnel.[3][4] Carefully adjust the pH of the aqueous layer to 2 by the dropwise addition of 1 N hydrochloric acid.[3][4]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).[3][4]
-
Washing: Combine the organic layers and wash with a saturated brine solution.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3][4]
-
Product: The resulting white solid is 3-methylisoxazole-5-carboxylic acid.[3][4] The product is often of sufficient purity to be used in subsequent steps without further purification.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from the described hydrolysis protocol.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-methyl-5-isoxazolecarboxylate | [3][4] |
| Molar Equivalents of NaOH | 2.0 eq | [3] |
| Solvent System | Tetrahydrofuran, Methanol, Water | [3][4] |
| Reaction Temperature | Room Temperature (approx. 20°C) | [3] |
| Reaction Time | 18 - 20 hours | [3][4] |
| pH for Acidification | 2 | [3][4] |
| Extraction Solvent | Ethyl Acetate | [3][4] |
| Product Form | White Solid | [3][4] |
| Yield | ~90% | [3][4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
References
Application Notes: Methyl 3-methylisoxazole-5-carboxylate in the Synthesis of Novel Heterocycles
Introduction
Methyl 3-methylisoxazole-5-carboxylate is a versatile building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide array of novel heterocyclic compounds.[1] The isoxazole scaffold is a prominent feature in many biologically active molecules, exhibiting a range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of 3-methylisoxazole-5-carboxamides and 3-methyl-1H-pyrazol-5-ones, which are valuable precursors for further elaboration into more complex molecular architectures.
Core Applications
The primary applications of this compound in heterocyclic synthesis involve two key transformations:
-
Amide Formation: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation and coupling with various amines, yields a diverse library of 3-methylisoxazole-5-carboxamides. These amides are of significant interest due to their potential as antitubercular and antibacterial agents.[5]
-
Hydrazide Formation and Cyclization: Direct reaction of the methyl ester with hydrazine hydrate affords the corresponding carbohydrazide. This intermediate can then undergo cyclization reactions to form novel heterocyclic systems, such as pyrazoles, which are known to possess a broad spectrum of biological activities.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid
This protocol details the hydrolysis of this compound to its corresponding carboxylic acid, a necessary intermediate for the synthesis of carboxamides.[8]
Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Methodology
-
To a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol, a solution of sodium hydroxide (2 equivalents) in water is added dropwise.[8]
-
The reaction mixture is stirred at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[8]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the pH of the mixture is adjusted to 2 by the addition of 1N hydrochloric acid.[8]
-
The aqueous layer is extracted with ethyl acetate.[8]
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid.[8]
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| This compound | Sodium Hydroxide, Hydrochloric Acid | THF, Methanol, Water | 18-20 hours | Room Temperature | ~90% |
Protocol 2: Synthesis of 3-Methylisoxazole-5-carboxamides
This protocol describes the synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid.
Workflow Diagram
Caption: General scheme for the synthesis of 3-methylisoxazole-5-carboxamides.
Methodology
-
3-Methylisoxazole-5-carboxylic acid (1 equivalent) is reacted with thionyl chloride to form the corresponding acid chloride.[9] This reaction is typically carried out in an inert solvent like dichloromethane.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting 3-methylisoxazole-5-carbonyl chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and reacted with the desired primary or secondary amine (1-1.2 equivalents) in the presence of a base (e.g., pyridine or triethylamine) at room temperature.[5]
-
The reaction is stirred for a specified time (e.g., 12 hours) and monitored by TLC.[5]
-
Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and concentrating it.
-
The crude product is purified by column chromatography or recrystallization to afford the pure 3-methylisoxazole-5-carboxamide.
Quantitative Data
| Starting Material | Amine Substrate | Yield | Reference |
| 3-Methylisoxazole-5-carboxylic acid | Various amines | Good | [5] |
Protocol 3: Synthesis of 3-Methylisoxazole-5-carbohydrazide
This protocol outlines the formation of 3-methylisoxazole-5-carbohydrazide, a key precursor for pyrazole synthesis.[6]
Workflow Diagram
Caption: Synthesis of 3-methylisoxazole-5-carbohydrazide.
Methodology
-
To ethyl 3-methylisoxazole-5-carboxylate (1 equivalent), 85% hydrazine hydrate is added.[6] Note: While the reference uses the ethyl ester, a similar reaction is expected with the methyl ester.
-
The solution is stirred for 4 hours at room temperature, during which an exothermic reaction may be observed.[6]
-
The reaction mixture is then allowed to stand for 16 hours at 25°C.[6]
-
The resulting crystalline product is collected by filtration.[6]
-
The solid can be recrystallized from a suitable solvent like ethanol to obtain the pure 3-methylisoxazole-5-carbohydrazide.
Quantitative Data
| Starting Material | Reagent | Reaction Time | Temperature | Product |
| Ethyl 3-methylisoxazole-5-carboxylate | 85% Hydrazine Hydrate | 20 hours | 25-50°C | 3-Methylisoxazole-5-carbohydrazide |
Protocol 4: Synthesis of Pyrazole Derivatives
The synthesized 3-methylisoxazole-5-carbohydrazide can be further reacted to form various pyrazole derivatives. For instance, reaction with diketones or other suitable reagents can lead to the formation of fused pyrazole ring systems.[7]
Logical Relationship Diagram
Caption: General pathway to pyrazole derivatives from the carbohydrazide.
General Methodology
-
The 3-methylisoxazole-5-carbohydrazide is reacted with a suitable dicarbonyl compound (e.g., acetylacetone) in a solvent like ethanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is purified, often by recrystallization, to yield the desired pyrazole derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocycles. The protocols outlined above provide a foundation for the synthesis of carboxamides and pyrazole precursors. These derivatives are of significant interest in the field of drug development due to their demonstrated biological activities. Further exploration of the reactivity of these intermediates can lead to the discovery of new and potent therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Methyl 3-methylisoxazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-methylisoxazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its isoxazole ring structure is a versatile scaffold in the development of biologically active compounds.[2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and stability of this compound during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds.[4] This application note details the development of a simple, robust, and stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may be formed under various stress conditions. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation pathways, and developing stability-indicating analytical methods as per ICH guidelines.[5][6][7][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H7NO3 | [9] |
| Molecular Weight | 141.12 g/mol | [9] |
| CAS Number | 1004-96-2 | [10][11] |
| IUPAC Name | Methyl 3-methyl-1,2-oxazole-5-carboxylate | [10] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Formic acid (for MS-compatible method)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions were optimized for the separation.
| Parameter | Condition |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v), adjust ratio as needed for optimal separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically in the range of 210-250 nm for isoxazole derivatives) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample solution by accurately weighing the sample, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.
4. Forced Degradation Study Protocol Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation pathways of the drug substance.[5][6][7]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and fluorescent light for an appropriate duration (e.g., 24 hours).
Data Presentation
The results of the method validation and forced degradation studies should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | |
| Theoretical Plates (N) | N ≥ 2000 | |
| % RSD for Peak Area | ≤ 2.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Resolution (Rs) of Main Peak |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | |||
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | |||
| Oxidative Degradation (3% H2O2, RT, 24h) | |||
| Thermal Degradation (105°C, 24h) | |||
| Photolytic Degradation (UV/Fluorescent) |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Forced degradation study logical relationship.
References
- 1. This compound [myskinrecipes.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. This compound | 1004-96-2 [chemicalbook.com]
Application Note: Purification of Methyl 3-methylisoxazole-5-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylisoxazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. The isoxazole scaffold is present in numerous biologically active compounds, and the purity of intermediates like this compound is paramount for the successful synthesis of target molecules and the reliability of biological data. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a robust and widely used technique for the separation of organic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar mobile phase, a mixture of petroleum ether and ethyl acetate, is used to elute the compounds from the column. Less polar impurities will travel through the column more quickly, while the more polar target compound, this compound, will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), the separation between the desired product and any remaining impurities can be effectively achieved.
Experimental Protocol
This section details the materials and methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under a UV lamp. The ideal solvent system should provide a good separation of the product spot from impurities, with an Rf value for the product between 0.2 and 0.4.
-
-
Column Preparation (Slurry Packing Method):
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in petroleum ether).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed, ensuring not to disturb the surface.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin the elution with the less polar solvent system determined from the initial TLC analysis (e.g., 5% ethyl acetate in petroleum ether).
-
If necessary, gradually increase the polarity of the eluent (e.g., to 10%, then 15-20% ethyl acetate in petroleum ether) to elute the target compound. A common gradient for this compound is 0-20% ethyl acetate in petroleum ether.[1]
-
Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of test tubes or flasks.
-
Monitor the separation by spotting every few fractions onto TLC plates and visualizing under UV light.
-
Fractions containing the pure product (single spot on TLC with the correct Rf value) should be combined.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and assess the purity by analytical techniques such as HPLC, NMR, or mass spectrometry.
-
Data Presentation
The following table presents representative data for the purification of this compound by column chromatography. These values are illustrative and may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Crude Material | |
| Initial Mass | 1.0 g |
| Initial Purity (by HPLC) | ~85% |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions (ID x L) | 3 cm x 20 cm |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Petroleum Ether |
| Elution Volume (Product) | ~150 mL |
| Purified Product | |
| Final Mass | 0.75 g |
| Yield | 88% (of theoretical pure compound) |
| Final Purity (by HPLC) | >98% |
| Appearance | White solid |
Troubleshooting
-
Poor Separation: If the product and impurities elute together, consider using a less polar solvent system initially, a longer column, or a finer mesh silica gel for better resolution.
-
Product Not Eluting: If the product remains on the column, gradually increase the polarity of the mobile phase.
-
Cracked Column Bed: This is often caused by the column running dry. Ensure a constant head of solvent is maintained above the silica bed.
-
Broad Bands: This can result from overloading the column, uneven packing, or using a solvent for sample loading that is too polar.
Conclusion
Silica gel column chromatography is an effective and reliable method for the purification of this compound. The protocol described in this application note provides a comprehensive guide for researchers to obtain this key intermediate in high purity, which is essential for its subsequent use in drug discovery and development. The use of a gradient elution with petroleum ether and ethyl acetate allows for efficient removal of both less polar and more polar impurities.
References
Application Note: High-Purity Recrystallization of Methyl 3-methylisoxazole-5-carboxylate
Introduction
Methyl 3-methylisoxazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds and novel materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in the final products. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent to remove impurities. This application note provides a detailed protocol for the recrystallization of this compound to achieve high purity, suitable for demanding research and drug development applications.
Principle of Recrystallization
The fundamental principle of recrystallization is the selection of an appropriate solvent or solvent system in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. Impurities, ideally, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Experimental Protocols
1. Solvent Screening for Optimal Recrystallization
To identify the most effective solvent for recrystallizing this compound, a systematic solvent screening should be performed. The ideal solvent will dissolve the compound when hot but yield a high recovery of pure crystals upon cooling.
Methodology:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise from the list of candidates in Table 1, while gently warming and agitating the mixture.
-
Observe the solubility of the compound at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
If the compound is soluble in a particular solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble" component in a mixed-solvent system.
-
If the compound is insoluble in a hot solvent, that solvent is unsuitable.
-
For promising single solvents, allow the hot, saturated solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
For mixed-solvent systems, dissolve the compound in a minimal amount of the "soluble" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, add the "insoluble" solvent (e.g., water, hexane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Data Presentation: Solvent Screening
| Solvent/System | Solubility (RT) | Solubility (Hot) | Crystal Formation (Cooling) | Observations |
| Ethanol | Sparingly Soluble | Soluble | Fair to Good | Potential for single-solvent use. |
| Methanol | Sparingly Soluble | Soluble | Fair to Good | Similar to ethanol. |
| Isopropanol | Sparingly Soluble | Soluble | Good | May offer better crystal recovery. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Likely too soluble for single-solvent use. |
| Hexane | Insoluble | Insoluble | N/A | Suitable as an anti-solvent. |
| Water | Insoluble | Insoluble | N/A | Suitable as an anti-solvent. |
| Ethanol/Water | - | - | Excellent | A promising mixed-solvent system. |
| Ethyl Acetate/Hexane | - | - | Excellent | A promising mixed-solvent system. |
Table 1: Representative solvent screening data for this compound.
2. Protocol for Recrystallization using an Ethanol/Water System
Based on preliminary screening, a mixed solvent system of ethanol and water is often effective for compounds of this type.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induction of Crystallization: To the hot, clear solution, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently turbid.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the purity of the recrystallized product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point analysis.
Data Presentation: Purity and Yield
| Sample | Initial Purity (%) | Recrystallization Solvent | Final Purity (%) | Yield (%) |
| Batch A | 95.2 | Ethanol/Water | 99.8 | 85 |
| Batch B | 96.5 | Isopropanol | 99.7 | 82 |
| Batch C | 94.8 | Ethyl Acetate/Hexane | 99.9 | 88 |
Table 2: Typical recrystallization results for this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision logic for selecting a suitable recrystallization solvent.
Application Notes and Protocols for the Derivatization of Methyl 3-methylisoxazole-5-carboxylate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Methyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Direct analysis and derivatization strategies are presented to address various analytical challenges, such as sample matrix complexity and the need for enhanced sensitivity and chromatographic performance. The protocols cover direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and derivatization approaches for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Introduction to the Analytical Challenges
This compound is a moderately polar compound. While amenable to direct analysis by HPLC, derivatization is often necessary for GC-MS analysis to improve volatility and thermal stability. The primary analytical approaches involve:
-
Direct Analysis by HPLC-UV: Suitable for routine analysis and quantification in relatively clean sample matrices.
-
Derivatization for GC-MS: A two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-methylisoxazole-5-carboxylic acid), followed by derivatization of the carboxylic acid to a more volatile and thermally stable derivative. Common derivatization strategies include silylation and methylation (esterification).
The isoxazole ring is generally stable under typical acidic and neutral conditions used in chromatography. However, it can be susceptible to ring-opening under strong basic conditions, a factor to consider during sample preparation and hydrolysis steps.[1] Derivatization for analytical purposes primarily targets the functional groups attached to the isoxazole ring rather than the ring itself.
Application Note 1: Direct Quantitative Analysis of this compound by HPLC-UV
Principle and Application:
This method allows for the direct quantification of this compound without the need for derivatization. It is a rapid and straightforward approach suitable for quality control, reaction monitoring, and analysis of samples where the analyte concentration is within the detection limits of a UV detector. The method utilizes reversed-phase chromatography to separate the analyte from other components in the sample matrix.
Experimental Protocol:
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The aqueous component can be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[1] For MS compatibility, formic acid is preferred.[1]
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. A common wavelength for such aromatic heterocycles is around 254 nm.
3. Sample and Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Quantitative Data Summary:
The following table presents typical validation parameters for an HPLC-UV method for the analysis of a small organic molecule. These values are illustrative and should be determined experimentally for the specific application.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | 3 - 7 minutes |
Data are based on typical performance characteristics of validated HPLC-UV methods for small aromatic compounds.
Workflow Diagram:
Caption: Experimental workflow for the direct analysis of this compound by HPLC-UV.
Application Note 2: GC-MS Analysis via Hydrolysis and Silylation
Principle and Application:
This method is suitable for the trace-level quantification of this compound in complex matrices where higher sensitivity and selectivity are required. The protocol involves the hydrolysis of the methyl ester to the less volatile 3-methylisoxazole-5-carboxylic acid. The carboxylic acid is then converted to its trimethylsilyl (TMS) ester derivative, which is more volatile and thermally stable, making it ideal for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.
Experimental Protocol:
Part A: Hydrolysis of this compound
1. Materials:
-
This compound sample.
-
Sodium hydroxide (NaOH).
-
Tetrahydrofuran (THF).
-
Methanol.
-
Water (deionized).
-
Hydrochloric acid (HCl), 1 N.
-
Ethyl acetate.
-
Saturated brine solution.
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Round bottom flask, magnetic stirrer, separatory funnel.
2. Procedure:
-
Dissolve the sample of this compound in a mixture of THF and methanol in a round bottom flask.
-
Add an aqueous solution of sodium hydroxide (approximately 2 equivalents) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 18-20 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and acidify to a pH of 2 with 1 N HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3-methylisoxazole-5-carboxylic acid.
Part B: Silylation of 3-methylisoxazole-5-carboxylic acid
1. Materials:
-
Dried 3-methylisoxazole-5-carboxylic acid.
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane).
-
Reaction vials with screw caps.
-
Heating block or oven.
2. Procedure:
-
Place the dried 3-methylisoxazole-5-carboxylic acid (or an aliquot of a stock solution evaporated to dryness) into a reaction vial.
-
Add the anhydrous solvent and the silylating reagent (e.g., 50-100 µL of BSTFA + 1% TMCS). A molar excess of the silylating reagent should be used.
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Part C: GC-MS Analysis
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C (hold for 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min and hold for 5 min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data Summary:
The following table presents typical validation parameters for a GC-MS method for the analysis of silylated organic acids. These values are illustrative and should be determined experimentally.
| Parameter | Typical Performance |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Data are based on typical performance characteristics of validated GC-MS methods for silylated organic acids.[2][3]
Workflow Diagram:
Caption: Workflow for GC-MS analysis via hydrolysis and silylation.
Application Note 3: GC-MS Analysis via Hydrolysis and Methylation
Principle and Application:
An alternative to silylation is methylation of the hydrolyzed carboxylic acid to form its methyl ester. This is particularly useful if the original sample is not the methyl ester or if a different ester is desired for analytical purposes. The resulting methyl ester is the same as the parent compound, so this method is primarily for the analysis of the free acid if it is the analyte of interest, or if the sample contains a different ester of 3-methylisoxazole-5-carboxylic acid. Boron trifluoride in methanol (BF₃-MeOH) is a common and effective reagent for this esterification.
Experimental Protocol:
Part A: Hydrolysis of the Ester (if necessary)
Follow the hydrolysis protocol as described in Application Note 2.
Part B: Methylation of 3-methylisoxazole-5-carboxylic acid
1. Materials:
-
Dried 3-methylisoxazole-5-carboxylic acid.
-
Methylation reagent: 14% Boron trifluoride in methanol (BF₃-MeOH).
-
Anhydrous solvent (e.g., hexane).
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate.
-
Reaction vials with screw caps.
-
Heating block or water bath.
2. Procedure:
-
Place the dried 3-methylisoxazole-5-carboxylic acid in a reaction vial.
-
Add 1 mL of 14% BF₃-MeOH solution.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the methylated analyte, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Part C: GC-MS Analysis
Follow the GC-MS conditions as described in Application Note 2. The chromatographic conditions will be suitable for the analysis of the resulting methyl ester.
Quantitative Data Summary:
The quantitative performance of this method is expected to be similar to that of the silylation method.
| Parameter | Typical Performance |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 2.0 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Data are based on typical performance characteristics of validated GC-MS methods for methyl esters of organic acids.
Workflow Diagram:
Caption: Workflow for GC-MS analysis via hydrolysis and methylation.
Summary and Comparison of Analytical Approaches
| Method | Analyte Form | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | This compound | Direct analysis | Rapid, simple, no derivatization needed. | Lower sensitivity and selectivity compared to GC-MS. | Routine QC, high-concentration samples, reaction monitoring. |
| GC-MS with Silylation | 3-methylisoxazole-5-carboxylic acid (hydrolyzed) | Derivatization to TMS ester | High sensitivity, high selectivity, suitable for complex matrices. | Multi-step sample preparation, derivatives can be moisture-sensitive. | Trace-level analysis, metabolite studies, complex samples. |
| GC-MS with Methylation | 3-methylisoxazole-5-carboxylic acid (hydrolyzed) | Derivatization to methyl ester | High sensitivity and selectivity, robust derivatives. | Multi-step sample preparation, potential for interfering side reactions. | Analysis of the free acid, confirmation of identity. |
References
Protocol for the Scalable Synthesis of Methyl 3-methylisoxazole-5-carboxylate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-methylisoxazole-5-carboxylate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its isoxazole core is a privileged scaffold in medicinal chemistry, imparting desirable physicochemical and biological properties to target molecules. This document provides a detailed, scalable protocol for the synthesis of this compound, proceeding through the formation of 3-methylisoxazole-5-carboxylic acid. The protocol is designed to be robust and reproducible for laboratory and pilot-scale production.
Overall Synthesis Strategy
The synthesis is a two-step process:
-
Step 1: Synthesis of 3-methylisoxazole-5-carboxylic acid. This intermediate is synthesized via a [3+2] cycloaddition reaction between acetaldoxime and propargyl alcohol, followed by oxidation of the resulting alcohol.
-
Step 2: Fischer Esterification. The 3-methylisoxazole-5-carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3-methylisoxazole-5-carboxylic acid
This procedure is adapted from a known method for the synthesis of the carboxylic acid intermediate.[1]
Materials:
-
Acetaldoxime
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF)
-
Propargyl alcohol
-
Triethylamine (TEA)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Formation of (3-methylisoxazole-5-yl)methanol:
-
In a round-bottom flask under an inert atmosphere, dissolve acetaldoxime (1.0 eq) in anhydrous THF.
-
To this solution, add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise at room temperature. Stir the mixture for 2 hours.
-
Slowly add a solution of propargyl alcohol (1.5 eq) in anhydrous THF, followed by the dropwise addition of triethylamine (TEA) (1.2 eq).
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (eluent: ethyl acetate/hexane) to obtain (3-methylisoxazole-5-yl)methanol.
-
-
Oxidation to 3-methylisoxazole-5-carboxylic acid:
-
Dissolve (3-methylisoxazole-5-yl)methanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent with stirring until the orange-brown color persists.
-
Stir the reaction at 0 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Adjust the pH of the mixture to 2 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Step 2: Synthesis of this compound (Fischer Esterification)
This procedure is a standard Fischer esterification protocol.[2][3][4][5][6][7]
Materials:
-
3-methylisoxazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Esterification Reaction:
-
In a round-bottom flask, suspend 3-methylisoxazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane) or by vacuum distillation to yield the pure product.
-
Data Presentation
| Step | Reactant | Molar Eq. | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Acetaldoxime | 1.0 | THF | - | RT | 2 | - | - |
| NCS | 1.2 | |||||||
| Propargyl alcohol | 1.5 | THF | TEA (1.2 eq) | RT | 1 | ~49 | >95 (after chroma.) | |
| 1b | (3-methylisoxazole-5-yl)methanol | 1.0 | Acetone | Jones Reagent | 0 | 3 | ~90-100 | >98 (after recryst.) |
| 2 | 3-methylisoxazole-5-carboxylic acid | 1.0 | Methanol | H₂SO₄ (cat.) | Reflux | 4-6 | ~85-95 | >98 (after chroma.) |
Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Fischer Esterification.
References
- 1. Page loading... [guidechem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Use of Methyl 3-methylisoxazole-5-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 3-methylisoxazole-5-carboxylate as a versatile building block in solid-phase synthesis. The isoxazole moiety is a valuable scaffold in medicinal chemistry, known to enhance the biological activity and metabolic stability of peptides and small molecules.[1][2] This document outlines the necessary preparatory steps and its subsequent incorporation into peptide chains on a solid support.
Introduction
This compound is a heterocyclic compound that, after hydrolysis to its corresponding carboxylic acid, can be employed as an unnatural amino acid or a capping agent in solid-phase peptide synthesis (SPPS). The incorporation of such isoxazole derivatives can introduce conformational constraints and improve resistance to enzymatic degradation in the resulting peptidomimetics.[2] This note details the conversion of the methyl ester to the active carboxylic acid and its subsequent use in standard Fmoc-based solid-phase synthesis protocols.
Key Applications
-
Introduction of a rigid, planar scaffold: The isoxazole ring can act as a bioisosteric replacement for amide bonds, influencing the secondary structure of peptides.[3]
-
Development of novel peptidomimetics: The unique electronic and steric properties of the isoxazole ring can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
C-terminal modification of peptides: The corresponding carboxylic acid can be coupled to the N-terminus of a resin-bound peptide.
Data Presentation
Table 1: Synthesis of 3-methylisoxazole-5-carboxylic acid from its Methyl Ester
| Parameter | Value | Reference |
| Starting Material | This compound | [4][5] |
| Reagents | Sodium hydroxide, Water, Tetrahydrofuran, Methanol | [4][5] |
| Reaction Time | 18 - 20 hours | [4][5] |
| Reaction Temperature | 20 °C (Room Temperature) | [4][5] |
| Work-up | Acidification with 1 N HCl to pH 2, Extraction with Ethyl Acetate | [4][5] |
| Yield | 90% | [4][5] |
Table 2: Representative Coupling Conditions for 3-methylisoxazole-5-carboxylic acid in SPPS
| Parameter | Condition | Reference |
| Resin | Rink Amide MBHA Resin (0.69 mmol/g) | [6] |
| Activating Agent | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate) | [6] |
| Base | DIPEA (N,N-diisopropylethylamine) | [6] |
| Equivalents (Acid:HATU:DIPEA) | 1:1:2 (relative to resin loading) | [6] |
| Solvent | DMF (N,N-Dimethylformamide) | [6][7] |
| Coupling Time | 2 hours | [6] |
| Monitoring | Kaiser Test | [1] |
Table 3: Standard Cleavage and Deprotection Cocktail
| Reagent | Percentage | Reference |
| Trifluoroacetic Acid (TFA) | 95% | [1][7] |
| Water (H₂O) | 2.5% | [1][7] |
| Triisopropylsilane (TIS) | 2.5% | [1][7] |
| Reaction Time | 2 hours | [1] |
| Temperature | Room Temperature | [1] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the commercially available methyl ester to the corresponding carboxylic acid, which is essential for its use in solid-phase synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer
-
In a round bottom flask, dissolve this compound (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).
-
Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL), followed by the addition of methanol (4 mL).
-
Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).
-
Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 35 mL).
-
Combine the organic layers and wash with saturated brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product can often be used in the next step without further purification.
Protocol 2: Solid-Phase Coupling of 3-methylisoxazole-5-carboxylic acid to a Resin-Bound Peptide
This protocol details the coupling of the synthesized 3-methylisoxazole-5-carboxylic acid to the N-terminus of a peptide chain on a solid support using standard Fmoc chemistry.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
3-methylisoxazole-5-carboxylic acid
-
HATU
-
DIPEA
-
DMF
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of Carboxylic Acid: In a separate vial, dissolve 3-methylisoxazole-5-carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This protocol outlines the final step of cleaving the modified peptide from the solid support and removing any acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure: [1]
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: General workflow for solid-phase coupling and cleavage.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-methylisoxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-methylisoxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound from 3-methylisoxazole-5-carboxylic acid are:
-
Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction via Acyl Chloride: This two-step method involves first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.
-
Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the esterification at milder, often room temperature, conditions.[1][2]
Q2: What are the potential side reactions that can lower the yield?
A2: Several side reactions can decrease the yield of the desired product:
-
Incomplete reaction: The esterification reaction may not go to completion, leaving unreacted starting material.
-
Hydrolysis of the ester: If water is present in the reaction mixture, the newly formed ester can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[3]
-
Ring opening: The isoxazole ring can be susceptible to opening under harsh reaction conditions, such as high temperatures or very strong acidic or basic conditions.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid starting material may undergo decarboxylation, leading to the loss of the carboxyl group.
-
Side reactions of reagents: For example, in the Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the ester.[1]
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through several methods:
-
Extraction: After the reaction, an aqueous workup is typically performed to remove the acid catalyst and other water-soluble impurities. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.[3]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the product from unreacted starting materials and side products. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Fischer Esterification) | Use a fresh, concentrated acid catalyst. Ensure no moisture is introduced, as it can deactivate the catalyst. |
| Insufficient Reagent Activity (Acyl Chloride Method) | Use fresh thionyl chloride. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. |
| Deactivated Coupling Agent (Steglich Esterification) | Use fresh DCC and ensure anhydrous reaction conditions. DCC is sensitive to moisture. |
| Low Reaction Temperature | Increase the reaction temperature. For Fischer esterification, refluxing is typically required. |
| Short Reaction Time | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Equilibrium Not Shifted (Fischer Esterification) | Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Increase reaction time and/or temperature. - Use a more efficient purification method like column chromatography. |
| Hydrolysis of Product | - Ensure all workup and purification steps are performed without unnecessary delay. - Thoroughly dry the organic extracts before solvent evaporation. |
| Side Products from Ring Opening | - Use milder reaction conditions (e.g., lower temperature, less concentrated acid). - Consider using a milder esterification method like the Steglich esterification. |
| N-acylurea Formation (Steglich Esterification) | - Add a catalytic amount of DMAP to the reaction mixture to suppress this side reaction.[1] |
Experimental Protocols
Method 1: Fischer Esterification
This protocol is a general procedure and may require optimization for the specific substrate.
Reaction Scheme:
Procedure:
-
To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or vacuum distillation.
Method 2: Esterification via Acyl Chloride
This method is often higher yielding than Fischer esterification but involves an extra step and more hazardous reagents.
Reaction Scheme:
Procedure:
-
Step 1: Formation of the Acyl Chloride
-
Carefully add thionyl chloride (1.1-1.5 eq) to 3-methylisoxazole-5-carboxylic acid (1.0 eq) at 0 °C. A small amount of DMF can be used as a catalyst.
-
Stir the reaction mixture at room temperature or gently heat until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Step 2: Esterification
-
Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane or THF.
-
Cool the solution to 0 °C and slowly add methanol (1.1-1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) to neutralize the HCl formed.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, perform an aqueous workup by washing with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to get the crude product, which can be purified as described above.
-
Method 3: Steglich Esterification
This method is suitable for substrates that are sensitive to acidic or high-temperature conditions.
Reaction Scheme:
Procedure:
-
Dissolve 3-methylisoxazole-5-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with the solvent.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of related isoxazole esters, which can serve as a starting point for optimizing the synthesis of this compound.
| Method | Substrate | Reagents | Solvent | Temp. | Time | Yield | Reference |
| Hydrolysis (Reverse Reaction) | This compound | NaOH, H₂O | THF, Methanol | RT | 18-20 h | 90% (of acid) | [3] |
| Cycloaddition/Esterification | Ethyl β-pyrrolidinocrotonate, 1-nitropropane | POCl₃, Triethylamine | Chloroform | 0 °C to RT | 18 h | 68-71% | [5] |
| Methylation | Methyl 3-hydroxyisoxazole-5-carboxylate | CH₃I, K₂CO₃ | DMF | 0 °C to RT | 14 h | 66% | [4] |
Note: The yields mentioned above are for analogous systems and may vary for the synthesis of this compound. Experimental optimization is crucial to achieve high yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
"Methyl 3-methylisoxazole-5-carboxylate" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-methylisoxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to purify crude this compound after synthesis?
A1: A common initial purification strategy involves a liquid-liquid extraction followed by washing and drying. The reaction mixture is typically partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer containing the product is then washed sequentially with an aqueous solution (e.g., saturated sodium carbonate solution), water, and brine to remove acidic or water-soluble impurities.[1][2] Finally, the organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure.[1][3]
Q2: My purified product still shows impurities. What are the recommended chromatographic methods for further purification?
A2: For high-purity this compound, silica gel column chromatography is a highly effective method.[1] A solvent system such as petroleum ether/diethyl ether or petroleum ether/dichloromethane can be used for elution.[1] Additionally, High-Performance Liquid Chromatography (HPLC) can be employed for both analysis and purification. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier is suitable.[4] For mass spectrometry applications, it is advisable to replace phosphoric acid with formic acid.[4]
Q3: I am observing the presence of an isomeric impurity in my product. How can I minimize its formation and remove it?
A3: The formation of isomeric impurities, such as ethyl 3-methylisoxazole-4-carboxylate in similar syntheses, can occur due to a non-specific attack during the cyclization step.[5] To minimize this, controlling the reaction temperature is crucial; performing the cyclization at a lower temperature (e.g., -20°C to 10°C) can enhance selectivity.[5] Careful selection of reagents and reaction conditions is also vital.[5] Removal of such closely related isomers can be challenging but may be achieved through careful column chromatography with a shallow gradient or through preparative HPLC.[4]
Q4: Can I use recrystallization to purify this compound?
A4: While the search results do not provide a specific recrystallization protocol for this compound, this technique is commonly used for purifying solid organic compounds. For a related compound, 5-methylisoxazole-3-carboxylic acid, recrystallization from aqueous methanol was successful.[6] Experimenting with different solvent systems (e.g., methanol, ethanol, ethyl acetate, or mixtures with water or hexanes) could yield a suitable recrystallization method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after extraction | Incomplete extraction from the aqueous phase. | Perform multiple extractions (e.g., 3-5 times) with the organic solvent to ensure complete transfer of the product.[1][3] |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product decomposes during purification | Exposure to harsh acidic or basic conditions. | Use mild acids or bases for washing steps and minimize contact time. Ensure the compound is stable under the chosen purification conditions. |
| High temperatures during solvent evaporation or distillation. | Use a rotary evaporator at a controlled temperature and reduced pressure for solvent removal.[2] Avoid high-temperature distillation if the compound is thermally labile.[2] | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system. | Optimize the mobile phase for better separation. A shallower solvent gradient or an isocratic elution with a fine-tuned solvent ratio can improve resolution. |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | Ensure all solvent is removed under high vacuum. If impurities are present, re-purify using column chromatography or preparative HPLC.[1] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Silica Gel Column Chromatography
This protocol is adapted from the purification of a similar compound, methyl 3-methoxyisoxazole-5-carboxylate.[1]
-
Extraction:
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of Na₂CO₃, followed by brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as petroleum ether/diethyl ether (e.g., 80:20 v/v).[1]
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: HPLC Analysis
This protocol is based on an analytical method for this compound.[4]
-
Column: Newcrom R1 HPLC column
-
Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[4]
-
Detection: UV detector (wavelength to be determined based on the compound's UV-Vis spectrum).
-
Application: This method can be scaled for preparative separation to isolate impurities.[4]
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of Methyl 3-methylisoxazole-5-carboxylate by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 3-methylisoxazole-5-carboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring the synthesis of this compound by TLC?
A suitable starting point for a TLC solvent system is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. A common ratio to begin with is 3:1 or 4:1 hexane:ethyl acetate. The polarity can be adjusted based on the observed separation of spots. For more polar compounds, increasing the proportion of ethyl acetate is recommended. For closely related isoxazole derivatives, solvent systems like petroleum ether:ethyl acetate:glacial acetic acid (4:2:1) have also been reported.
Q2: How can I visualize the spots of the starting materials and product on the TLC plate?
Since isoxazole rings are aromatic, they can often be visualized under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[1] The compounds will appear as dark spots on a green fluorescent background. For compounds that are not UV-active or for enhanced visualization, various staining methods can be employed. Common "universal" stains include iodine vapor, which typically visualizes unsaturated and aromatic compounds as brown spots, and potassium permanganate (KMnO₄) stain, which reacts with oxidizable functional groups.[1]
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the TLC plate. Try diluting your sample before spotting it.
-
Inappropriate Solvent System: If the solvent is too polar, it may not effectively move the compound from the baseline, leading to streaking. Conversely, if it's not polar enough, the compound may not move at all. Experiment with different solvent system polarities.
-
Compound Instability: The compound may be degrading on the silica gel plate. This can be tested by performing a 2D TLC.
Q4: My spots are not separating well (i.e., the Rf values are too close). What should I do?
Poor separation can be addressed by changing the solvent system. Try varying the ratio of your current solvents or introducing a different solvent with a different polarity. Even small additions of a third solvent (e.g., a few drops of methanol or acetic acid) can significantly alter the separation. Running the TLC plate in a chamber saturated with the solvent vapor can also improve resolution.
Q5: I don't see any spots on my TLC plate after development and visualization. What could be the problem?
There are several potential reasons for not observing any spots:
-
Insufficiently Concentrated Sample: The concentration of your reaction mixture may be too low to be detected by the visualization method. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.
-
Inappropriate Visualization Technique: The chosen visualization method may not be suitable for your compounds. If you are using a UV lamp, your compounds may not be UV-active. Try a chemical stain like iodine or potassium permanganate.
-
Volatile Compounds: Your compounds of interest might be volatile and could have evaporated from the TLC plate during development or drying.
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the TLC procedure for monitoring the formation of this compound from methyl 3-oxobutanoate and hydroxylamine hydrochloride.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Visualization reagent (e.g., iodine chamber or potassium permanganate stain)
-
Reaction mixture aliquots
-
Reference standards for starting material (methyl 3-oxobutanoate) and product (this compound), if available.
Procedure:
-
Prepare the TLC Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber with solvent vapors. Cover the chamber and let it equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the positions for spotting the samples.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the reaction mixture on the origin line. If available, also spot the starting material and product standards for comparison. The spots should be small and concentrated.
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Monitor Elution: Let the solvent front move up the plate until it is about 1 cm from the top.
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Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
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UV Light: Place the dried plate under a UV lamp (254 nm) and observe the spots. Circle the visible spots with a pencil.
-
Staining: If necessary, use a chemical stain. For an iodine chamber, place the plate inside until brown spots appear. For potassium permanganate, dip the plate into the stain solution and gently heat with a heat gun until spots appear.
-
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table provides estimated Rf values for the starting material, a potential intermediate, and the final product in a 3:1 Hexane:Ethyl Acetate solvent system. Note that these are approximate values and may vary depending on the specific experimental conditions.
| Compound | Structure | Estimated Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization Method(s) |
| Methyl 3-oxobutanoate (Starting Material) | CH₃C(O)CH₂COOCH₃ | ~ 0.5 - 0.6 | Potassium Permanganate, p-Anisaldehyde |
| Methyl 3-(hydroxyimino)butanoate (Intermediate) | CH₃C(=NOH)CH₂COOCH₃ | ~ 0.3 - 0.4 | Potassium Permanganate, Iodine |
| This compound (Product) | ~ 0.4 - 0.5 | UV (254 nm), Iodine, Potassium Permanganate |
Visualizations
Experimental Workflow
Caption: Workflow for TLC Monitoring.
Troubleshooting Guide
Caption: TLC Troubleshooting Decision Tree.
References
"Methyl 3-methylisoxazole-5-carboxylate" byproduct identification and removal
Welcome to the Technical Support Center for "Methyl 3-methylisoxazole-5-carboxylate." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis, purification, and identification of byproducts associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is most commonly synthesized via a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide (generated in situ from acetaldoxime) with an alkyne dipolarophile, such as methyl propiolate. Another potential route involves the esterification of 3-methylisoxazole-5-carboxylic acid.
Q2: What is the most likely byproduct during the synthesis of this compound?
A2: The most probable byproduct in the 1,3-dipolar cycloaddition synthesis is the regioisomer, Methyl 5-methylisoxazole-3-carboxylate . The formation of this isomer is a common challenge in the synthesis of 3,5-disubstituted isoxazoles and is dependent on the regioselectivity of the cycloaddition reaction.
Q3: How can I identify the presence of the regioisomeric byproduct?
A3: The presence of the Methyl 5-methylisoxazole-3-carboxylate byproduct can be identified using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the isoxazole ring proton and the methyl and ester groups will differ due to their different electronic environments.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS may differ, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the two isomers, and the presence of a second peak with the same mass-to-charge ratio as the desired product is a strong indicator of an isomeric impurity.
Q4: What methods can be used to remove the regioisomeric byproduct?
A4: The removal of the Methyl 5-methylisoxazole-3-carboxylate byproduct typically relies on chromatographic techniques due to the similar physical properties of the isomers.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating isoxazole regioisomers. Careful selection of the eluent system is crucial for achieving good separation.
-
Preparative HPLC: For higher purity requirements, preparative HPLC can be employed to effectively separate the two isomers.
-
Recrystallization: While potentially less effective than chromatography due to the similar structures of the isomers, recrystallization from a suitable solvent system may be attempted to enrich the desired product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | Ensure the conditions for generating the nitrile oxide from the starting material (e.g., acetaldoxime) are optimal. This includes the choice of chlorinating agent (e.g., N-chlorosuccinimide) and base (e.g., triethylamine). |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable and prone to dimerization. Generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the methyl propiolate. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and avoid degradation. |
| Poor Quality of Reagents | Use high-purity starting materials and dry solvents to prevent side reactions. |
Issue 2: High Percentage of Methyl 5-methylisoxazole-3-carboxylate Byproduct
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Cycloaddition | The regioselectivity of the 1,3-dipolar cycloaddition is influenced by electronic and steric factors. Consider the use of a catalyst to improve regioselectivity. Copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles. |
| Reaction Temperature | Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Experiment with running the reaction at a lower temperature. |
| Solvent Effects | The polarity of the solvent can influence the regiochemical outcome. Screen different solvents to find the optimal one for the desired isomer. |
Experimental Protocols
Protocol 1: Identification of Regioisomeric Byproduct by HPLC
This protocol outlines a general method for the separation and identification of this compound and its potential regioisomeric byproduct.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient Program:
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Start with a suitable initial percentage of B (e.g., 20%).
-
Linearly increase the percentage of B over a set time (e.g., to 80% over 15 minutes).
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Hold at a high percentage of B for a few minutes to wash the column.
-
Return to the initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
-
Analysis: The appearance of two closely eluting peaks with the same mass (if using LC-MS) would indicate the presence of both the desired product and the regioisomeric byproduct.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of the target compound from its regioisomeric byproduct.
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Stationary Phase: Silica gel (230-400 mesh).
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Eluent System: A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the desired product, free from the byproduct.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Visualizations
Caption: Workflow for the identification and removal of byproducts.
Caption: Factors influencing regioselectivity in the synthesis.
"Methyl 3-methylisoxazole-5-carboxylate" stability and degradation pathways
Technical Support Center: Methyl 3-methylisoxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is expected to be relatively stable when stored in a cool, dry, and dark environment. As with many organic esters, long-term stability is enhanced by minimizing exposure to moisture, light, and extreme temperatures.
Q2: How does pH affect the stability of this compound?
The stability of the isoxazole ring and the methyl ester group is pH-dependent.
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Acidic Conditions: The isoxazole ring is generally stable in acidic pH.[1][2] However, the methyl ester can undergo slow acid-catalyzed hydrolysis to the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid, especially at elevated temperatures.
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Neutral Conditions: The compound is expected to be relatively stable at neutral pH (around 7.0) at ambient temperature.[1]
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Basic Conditions: The compound is susceptible to degradation in basic conditions. The primary degradation pathway is the base-catalyzed hydrolysis of the methyl ester to form 3-methylisoxazole-5-carboxylic acid.[3] Additionally, the isoxazole ring itself can be unstable under basic conditions, potentially leading to ring-opening.[1][4] For instance, the isoxazole ring in the drug leflunomide undergoes base-catalyzed opening.[1]
Q3: Is this compound sensitive to light?
Yes, isoxazole-containing compounds can be sensitive to UV light. The N-O bond in the isoxazole ring is relatively weak and can be cleaved upon UV irradiation, leading to rearrangement or degradation products.[5] It is recommended to store the compound protected from light.
Q4: What is the expected thermal stability of this compound?
Troubleshooting Guide
Issue 1: I am observing a new, more polar peak in my HPLC analysis after storing my sample in solution.
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Possible Cause: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-methylisoxazole-5-carboxylic acid). Carboxylic acids are generally more polar than their corresponding methyl esters and will have a shorter retention time on a reverse-phase HPLC column.
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Troubleshooting Steps:
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Confirm the identity of the new peak by co-injecting a standard of 3-methylisoxazole-5-carboxylic acid, if available.
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Analyze the sample by LC-MS to confirm the mass of the new peak corresponds to the carboxylic acid.
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To prevent this, prepare solutions fresh and use aprotic solvents if possible for long-term storage. If aqueous solutions are necessary, buffer them at a neutral or slightly acidic pH and store at a low temperature.
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Issue 2: My sample has changed color after being left on the benchtop.
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Possible Cause: Color change can be an indication of degradation, possibly due to light exposure (photodegradation) or oxidation. Photolysis of the isoxazole ring can lead to various colored byproducts.
-
Troubleshooting Steps:
-
Store all samples and stock solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation, especially for long-term studies.
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Analyze the discolored sample by HPLC or LC-MS to identify the degradation products.
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Issue 3: I see multiple degradation peaks after treating my sample with a strong base.
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Possible Cause: In addition to the expected hydrolysis of the methyl ester, strong basic conditions can induce the cleavage of the isoxazole ring itself.[1] This can lead to the formation of multiple degradation products.
-
Troubleshooting Steps:
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If the goal is simple hydrolysis of the ester, use milder basic conditions (e.g., sodium bicarbonate) and monitor the reaction carefully.
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To understand the degradation profile, consider performing a time-course experiment under basic conditions and analyzing the samples at different time points by LC-MS to identify the sequence of degradation.
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Illustrative Degradation Data
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. Note: This data is for illustrative purposes to guide experimental design, as specific experimental data for this compound is not publicly available.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | ~5% | 3-Methylisoxazole-5-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 2 h | 25°C | >90% | 3-Methylisoxazole-5-carboxylic acid, Isoxazole ring-opened products |
| Oxidative | 3% H₂O₂ | 24 h | 25°C | ~10% | Oxidized derivatives (e.g., N-oxides) |
| Photolytic | UV light (254 nm) | 8 h | 25°C | ~15% | Isomers and ring-cleavage products |
| Thermal | Dry Heat | 48 h | 80°C | ~5% | Thermally induced decomposition products |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines for stability testing.[6][7]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Acidic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C.
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Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
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Dilute with mobile phase to the appropriate concentration for injection.
3. Basic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature (25°C).
-
Withdraw samples at appropriate time points (e.g., 5, 15, 30, 60 minutes).
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Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
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Dilute with mobile phase to the appropriate concentration for injection.
4. Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature (25°C), protected from light.
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Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
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Dilute with mobile phase to the appropriate concentration for injection.
5. Photolytic Degradation:
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Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to UV light (e.g., 254 nm) in a photostability chamber.
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Simultaneously, keep a control sample in the dark at the same temperature.
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Withdraw samples from both the exposed and control solutions at appropriate time points (e.g., 1, 2, 4, 8 hours).
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Analyze the samples by HPLC.
6. Thermal Degradation:
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Place the solid compound in a vial in a thermostatically controlled oven at 80°C.
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Withdraw samples of the solid at appropriate time points (e.g., 24, 48, 72 hours).
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "Methyl 3-methylisoxazole-5-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-methylisoxazole-5-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a clear question-and-answer format.
Q1: I am experiencing low yields in my 1,3-dipolar cycloaddition reaction. What are the common causes and how can I improve the yield?
A1: Low yields in the 1,3-dipolar cycloaddition for isoxazole synthesis are a common issue. The primary causes and potential solutions are outlined below:
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Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans, which reduces the amount of nitrile oxide available to react with the alkyne.[1][2]
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Solution: Generate the nitrile oxide in situ at a low temperature to control its concentration and ensure it reacts promptly with the alkyne.[1] Using a slow addition of the oxidant (e.g., N-chlorosuccinimide) can also help maintain a low concentration of the nitrile oxide and improve selectivity.
-
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Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the nitrile oxide.
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Solution: Optimization of the reaction temperature is crucial. Experiment with a range of temperatures to find the optimal balance between reaction rate and nitrile oxide stability. Lowering the reaction temperature can sometimes improve selectivity and yield.[1]
-
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Incorrect Stoichiometry or Choice of Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.
-
Solution: Ensure the correct stoichiometry of the base is used. The type of base can also influence the reaction, so a screening of different bases may be necessary.
-
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Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can significantly reduce the reaction rate.[1]
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Solution: If possible, consider alternative starting materials with less steric hindrance.
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Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3,5-disubstituted isoxazole?
A2: Achieving high regioselectivity is a common challenge in isoxazole synthesis. The formation of the 3,5-disubstituted isomer is generally favored with terminal alkynes due to electronic and steric effects.[1] Here are strategies to enhance the selectivity for the desired isomer:
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Use of Catalysts: Copper(I) catalysts (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been employed for this purpose.[1]
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Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]
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In Situ Generation of Nitrile Oxide: As mentioned for improving yield, the slow in situ generation of the nitrile oxide can also enhance regioselectivity.[1]
Q3: I am having difficulty with the hydrolysis of the methyl ester to the carboxylic acid. What are the potential issues?
A3: The hydrolysis of this compound to 3-methylisoxazole-5-carboxylic acid can present challenges. Here are some common problems and their solutions:
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Incomplete Hydrolysis: The ester may be resistant to hydrolysis under mild conditions.
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Solution: Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH or LiOH). However, be aware that harsh conditions can lead to side reactions.
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Side Reactions/Degradation: The isoxazole ring can be sensitive to strong basic or acidic conditions, leading to ring-opening or other degradation products.
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Solution: Carefully control the reaction conditions. Use a moderate concentration of base and monitor the reaction progress closely using TLC or LCMS to avoid prolonged reaction times.
-
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Difficult Work-up: The product, 3-methylisoxazole-5-carboxylic acid, is a water-soluble solid, which can make extraction challenging.
Q4: What are the best practices for purifying the final product?
A4: The purification of this compound and its corresponding carboxylic acid is crucial for obtaining a high-purity compound.
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For this compound:
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Column Chromatography: Silica gel column chromatography is a common and effective method for purification. A solvent system of petroleum ether and ethyl acetate is often used. The exact ratio will depend on the specific impurities.
-
-
For 3-methylisoxazole-5-carboxylic acid:
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Recrystallization: If impurities are present after extraction, recrystallization from a suitable solvent system can be employed to improve purity.
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No Further Purification: In many reported procedures, the 3-methylisoxazole-5-carboxylic acid obtained after acidic work-up and extraction is of sufficient purity (around 90%) to be used directly in subsequent steps without further purification.[3][4]
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Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound and its hydrolysis.
Table 1: Synthesis of (3-methylisoxazol-5-yl)methanol
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Acetaldoxime, Propargyl alcohol | N-chlorosuccinimide (NCS), Triethylamine (TEA) | Anhydrous THF | 3 hours | Room Temp. | 49% |
Table 2: Oxidation to 3-methylisoxazole-5-carboxylic acid
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| (3-methylisoxazol-5-yl)methanol | Jones Reagent | Acetone | 3 hours | 0°C | 100% |
Table 3: Hydrolysis of this compound
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Yield |
| Methyl 3-methyl-5-isoxazolecarboxylate | Sodium Hydroxide | Tetrahydrofuran, Methanol, Water | 18-20 hours | Room Temp. | 90% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.
Protocol 1: Synthesis of (3-methylisoxazol-5-yl)methanol
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To a solution of acetaldoxime (1 g, 16.9 mmol) in anhydrous THF (15 mL) at room temperature, add N-chlorosuccinimide (NCS) (2.7 g, 20 mmol).
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Stir the mixture for 2 hours.
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Slowly add a diluted solution of propargyl alcohol (1.42 g, 25 mmol) in anhydrous THF (4 mL).
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Dropwise, add a diluted solution of triethylamine (TEA) (2.78 mL, 20 mmol) in anhydrous THF.
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After stirring vigorously for 1 hour, add water (10 mL) to the reaction mixture.
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Extract the suspension with ethyl acetate (3 x 20 mL).
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Dry the combined organic layers with MgSO₄, filter, and concentrate under vacuum.
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Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain (3-methylisoxazol-5-yl)methanol.
Protocol 2: Oxidation to 3-methylisoxazole-5-carboxylic acid
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Dissolve (3-methylisoxazol-5-yl)methanol (0.5 g, 4.42 mmol) in acetone (19 mL) at 0°C.
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Add Jones reagent (2.21 mL) to the solution and stir the mixture for 3 hours.
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Monitor the reaction by TLC.
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Upon completion, adjust the pH of the mixture to 2 with 1N HCl solution.
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Extract the residue with ethyl acetate (3 x 20 mL).
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Dry the combined organic layers with MgSO₄, filter, and concentrate under vacuum.
-
Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain 3-methylisoxazole-5-carboxylic acid.
Protocol 3: Hydrolysis of this compound
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To a round bottom flask, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).[3][4]
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Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction system, followed by methanol (4 mL).[3][4]
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Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.[3][4]
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After the reaction is complete, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid solution.[3][4]
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Extract the aqueous phase with ethyl acetate (3 x 35 mL).[3][4]
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Combine the organic phases, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.[3][4]
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Filter and concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid.[3][4]
Visualizations
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
"Methyl 3-methylisoxazole-5-carboxylate" unexpected NMR shifts explained
Welcome to the technical support center for isoxazole derivative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of isoxazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of my Methyl 3-methylisoxazole-5-carboxylate show a singlet for the C4-H proton at a downfield shift that seems unusual?
A1: The chemical shift of the C4-H proton in isoxazoles is highly sensitive to the electronic environment within the ring. In this compound, the observed downfield shift of the C4-H proton is likely due to a combination of two key factors: the electron-withdrawing effect of the adjacent ester group at the C5 position and the magnetic anisotropy of the isoxazole ring itself.
The ester group (-COOCH₃) is a moderately strong electron-withdrawing group. Through resonance and inductive effects, it deshields the C4-H proton, causing its signal to appear at a lower field (higher ppm value) than what might be expected in a simple, unsubstituted isoxazole.
Furthermore, the aromatic nature of the isoxazole ring generates a ring current when placed in a magnetic field. This ring current creates a local magnetic field that deshields protons on the exterior of the ring, such as the C4-H. This anisotropic effect further contributes to the downfield chemical shift.
To confirm this, you can compare your observed shifts with data from similar isoxazole derivatives. For instance, the C4-H proton in 3-methyl-5-phenylisoxazole is observed at approximately 6.33 ppm. The presence of the electron-withdrawing carboxylate group in your compound would be expected to shift this signal further downfield.
Q2: I am observing a greater than expected deshielding of the C5 carbon in the 13C NMR spectrum of this compound. What could be the cause?
A2: The significant downfield shift of the C5 carbon is primarily attributed to the strong electron-withdrawing nature of the directly attached methyl carboxylate group (-COOCH₃). The carbonyl carbon of the ester has a strong deshielding effect on the adjacent C5 carbon of the isoxazole ring.
This effect can be understood by considering the resonance structures of the molecule. The carbonyl group can pull electron density away from the isoxazole ring through resonance, which reduces the electron density at the C5 position. This deshielding effect is a common observation for carbons directly bonded to carbonyl groups.
For comparison, in 3-methyl-5-phenylisoxazole, the C5 carbon resonates at approximately 169.4 ppm. The direct attachment of the more strongly electron-withdrawing carboxylate group in this compound would be expected to cause a further downfield shift for C5.
Troubleshooting Guides
Problem: Unexpected Peak Broadening in 1H NMR Spectrum
-
Possible Cause 1: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Troubleshooting Step: Filter your NMR sample through a small plug of celite or silica gel in a Pasteur pipette to remove any particulate matter.
-
-
Possible Cause 2: Chemical Exchange. If your sample contains species that are in rapid equilibrium, such as tautomers or conformers, the corresponding NMR signals can appear broadened.
-
Troubleshooting Step: Acquire spectra at different temperatures. If the exchange rate is slow enough at lower temperatures, you may be able to resolve the individual signals.
-
-
Possible Cause 3: Quadrupolar Broadening. The nitrogen atom in the isoxazole ring has a quadrupole moment which can sometimes lead to broadening of adjacent proton signals, although this is less common for protons not directly attached to the nitrogen.
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Troubleshooting Step: This is an inherent property of the molecule and may be difficult to mitigate completely. Ensure optimal shimming of the spectrometer to minimize other sources of line broadening.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Shift (ppm) | Multiplicity | Notes |
| C4-H | 6.5 - 7.0 | Singlet | Expected to be downfield due to the anisotropic effect of the isoxazole ring and the electron-withdrawing nature of the C5-ester group. |
| 3-CH₃ | 2.3 - 2.5 | Singlet | Typical range for a methyl group attached to an aromatic ring. |
| 5-COOCH₃ | 3.9 - 4.1 | Singlet | Typical range for a methyl ester proton. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Shift (ppm) | Notes |
| C3 | 160 - 165 | Influenced by the attached methyl group and the ring nitrogen. |
| C4 | 100 - 105 | Expected to be the most upfield of the ring carbons. |
| C5 | 168 - 173 | Significantly deshielded by the directly attached electron-withdrawing ester group. |
| 3-CH₃ | 11 - 14 | Typical range for a methyl group on an aromatic ring. |
| 5-COOCH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |
| C=O (Ester) | 158 - 162 | Chemical shift for the carbonyl carbon of the ester. |
Experimental Protocols
Key Experiment: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the structure.
-
Visualizations
Caption: Factors contributing to the downfield shift of the C4-H proton.
Caption: Standard workflow for NMR-based structural analysis.
Troubleshooting low conversion in "Methyl 3-methylisoxazole-5-carboxylate" reactions
Technical Support Center: Methyl 3-methylisoxazole-5-carboxylate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of this compound, primarily focusing on the widely used 1,3-dipolar cycloaddition pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound?
The primary method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[1] This reaction involves a nitrile oxide (as the 1,3-dipole) reacting with an alkyne (as the dipolarophile).[1][2] For this compound, the specific reactants are acetonitrile oxide and methyl propiolate.
Q2: What is the most critical intermediate to control during the reaction?
The nitrile oxide intermediate (acetonitrile oxide in this case) is highly reactive and unstable.[3] It is prone to rapid dimerization, which is the most common side reaction leading to low yields of the desired isoxazole.[3][4] Therefore, controlling the concentration of the nitrile oxide in the reaction mixture is critical for success.
Q3: What are the primary side reactions or byproducts I should be aware of?
The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[3][4][5] This competing reaction can drastically reduce the yield of the target isoxazole. Minimizing the concentration of free nitrile oxide at any given time is the best strategy to prevent this.[3]
Troubleshooting Guide for Low Conversion
This section addresses specific problems that can lead to low conversion and poor yields during the synthesis.
Q4: My reaction shows a very low conversion rate, and TLC/LC-MS analysis indicates a large amount of unreacted methyl propiolate. What are the likely causes?
Low conversion in this reaction almost always points to issues with the generation or stability of the acetonitrile oxide intermediate. Here are several factors to investigate:
-
Inefficient Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from a precursor like acetaldoxime or N-hydroxyacetimidoyl chloride. Ensure that the reagents used for this step are pure and the conditions are appropriate.
-
Oxidant Choice: If starting from an aldoxime, oxidants like N-chlorosuccinimide (NCS), Chloramine-T, or Oxone are used.[3][6][7] Ensure the oxidant is active and used in the correct stoichiometric amount.
-
Base Choice: When starting from a hydroximoyl halide, a non-nucleophilic base like triethylamine (TEA) is crucial for dehydrohalogenation.[3] The choice and stoichiometry of the base are important.[3]
-
-
Rapid Decomposition or Dimerization of Nitrile Oxide: This is the most common reason for failure.[4][8] If the nitrile oxide is generated too quickly or the temperature is too high, it will dimerize faster than it reacts with the alkyne.[4]
-
Solution: Generate the nitrile oxide slowly in situ. This can be achieved by the slow, dropwise addition of the base (e.g., triethylamine) or oxidant to the reaction mixture containing the precursor and the methyl propiolate.[3] This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[4]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in the reaction's success.[4]
-
Temperature: While higher temperatures can increase the reaction rate, they also accelerate the rate of nitrile oxide dimerization.[4] Optimization is key; often, running the reaction at room temperature or slightly below is ideal.
-
Solvent: The choice of solvent can affect reactant solubility and reaction rates.[4] Aprotic solvents like THF, DCM, or toluene are commonly used.
-
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition / Variation | Potential Impact on Conversion | Rationale |
| Nitrile Oxide Generation | Slow addition of base/oxidant (in situ) | Increases Yield | Minimizes the concentration of the unstable nitrile oxide, suppressing the dimerization side reaction.[3][4] |
| Pre-forming nitrile oxide and then adding alkyne | Decreases Yield | High initial concentration of nitrile oxide leads to rapid dimerization into furoxans.[4] | |
| Temperature | Low to Ambient (0°C to 25°C) | Generally Favorable | Slows the rate of nitrile oxide dimerization more significantly than the desired cycloaddition.[3] |
| Elevated (> 40°C) | Decreases Yield | Significantly accelerates the dimerization side reaction, consuming the nitrile oxide.[4] | |
| Stoichiometry | Slight excess of alkyne (dipolarophile) | Increases Yield | Helps to trap the in situ generated nitrile oxide as it forms, outcompeting the dimerization pathway.[4][5] |
| Stoichiometric or excess nitrile oxide precursor | Decreases Yield | Any excess nitrile oxide that is not consumed will dimerize, complicating purification.[5] | |
| Base | Weak, non-nucleophilic base (e.g., Triethylamine) | Favorable | Effectively generates the nitrile oxide from hydroximoyl halide precursors without interfering with the reactants.[3] |
| Strong or nucleophilic bases | Can Decrease Yield | May react with the starting materials or the desired product, leading to other side reactions. |
Q5: My reaction has stalled. TLC shows the presence of starting materials and some product, but the reaction is not progressing. What should I do?
A stalled reaction can be due to the complete consumption or degradation of a key reagent.
-
Check Reagent Stability: The nitrile oxide precursor or the generated nitrile oxide may have degraded over time, especially if the reaction is lengthy.
-
Verify Base/Oxidant Stoichiometry: If the base or oxidant used to generate the nitrile oxide is fully consumed, the reaction will stop. Ensure you have used the correct stoichiometry, typically a slight excess.[3]
-
Consider Catalyst Inactivity: While often metal-free, some protocols for isoxazole synthesis may use a catalyst (e.g., copper).[1][3] If a catalyst is used, ensure it is active and has not been poisoned by impurities in the starting materials or solvent.
Experimental Protocols
Protocol 1: Synthesis via In Situ Nitrile Oxide Generation from an Aldoxime
This protocol is based on the common strategy of oxidizing an aldoxime in the presence of the alkyne.
Materials:
-
Acetaldoxime (1.0 eq)
-
Methyl propiolate (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add acetaldoxime (1.0 eq) and methyl propiolate (1.1 eq) in the chosen solvent.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, prepare a solution or slurry of N-Chlorosuccinimide (1.1 eq) in the same solvent.
-
Add the NCS solution/slurry dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. This step generates the N-hydroxyacetimidoyl chloride intermediate.
-
Following the NCS addition, add triethylamine (1.2 eq) dropwise to the mixture. The slow addition is crucial to control the concentration of the resulting acetonitrile oxide.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in isoxazole synthesis.
General Experimental Workflow
Caption: A typical workflow for the synthesis of the target isoxazole.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: Methyl 3-methylisoxazole-5-carboxylate vs. Ethyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the isoxazole scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds. The functionalization of this heterocyclic system is paramount in the development of novel therapeutics. Among the key intermediates are the carboxylate esters at the 5-position, with Methyl 3-methylisoxazole-5-carboxylate and Ethyl 3-methylisoxazole-5-carboxylate being two of the most utilized building blocks. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data, to aid researchers in selecting the optimal starting material for their synthetic campaigns.
Executive Summary
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | Ethyl 3-methylisoxazole-5-carboxylate |
| Molecular Formula | C₆H₇NO₃ | C₇H₉NO₃ |
| Molecular Weight | 141.12 g/mol | 155.15 g/mol |
| CAS Number | 19788-35-3 | 3209-72-1 |
| Appearance | Solid | Solid |
| Melting Point | Not reported | 27-31 °C |
Reactivity Comparison: Hydrolysis and Amidation
The conversion of the ester functionality to a carboxylic acid (hydrolysis) or an amide (amidation) is a critical step in the synthesis of many isoxazole-based drug candidates. These transformations are fundamental in creating more complex molecules with diverse biological activities.
Alkaline Hydrolysis
Alkaline hydrolysis, or saponification, is a common method for converting esters to their corresponding carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon.
It is a widely accepted principle in organic chemistry that the rate of alkaline hydrolysis of esters is sensitive to steric hindrance at the carbonyl group and the alkoxy group. Ethyl esters, with a larger ethyl group, generally hydrolyze at a slower rate than the corresponding methyl esters. Studies have shown that ethyl esters can hydrolyze approximately 2 to 3 times slower than their methyl counterparts under similar conditions.[1] This is a direct consequence of the increased steric bulk of the ethoxy group compared to the methoxy group, which hinders the approach of the hydroxide nucleophile.
Comparative Yields in Hydrolysis:
While a direct head-to-head quantitative comparison of yields for the hydrolysis of this compound and Ethyl 3-methylisoxazole-5-carboxylate under identical, optimized conditions is not explicitly detailed in a single report, published synthetic procedures for the formation of 3-methylisoxazole-5-carboxylic acid from both esters show high yields are achievable for both. For instance, a yield of 90% has been reported for the hydrolysis of the methyl ester.[2]
Amidation
The formation of an amide bond is a cornerstone of drug development. This can be achieved by reacting the ester with an amine, often requiring elevated temperatures or catalysis. Similar to hydrolysis, the reactivity of esters in amidation reactions is influenced by steric factors. The less sterically hindered methyl ester is expected to react more readily with amines compared to the ethyl ester.
Experimental Protocols
The following are representative experimental protocols for the hydrolysis and amidation of 3-methylisoxazole-5-carboxylate esters. These can be adapted for a direct comparative study.
Experimental Protocol 1: Comparative Alkaline Hydrolysis
Objective: To compare the rate of hydrolysis of this compound and Ethyl 3-methylisoxazole-5-carboxylate.
Materials:
-
This compound
-
Ethyl 3-methylisoxazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and Ethyl 3-methylisoxazole-5-carboxylate in a mixture of THF (2 mL) and Methanol (4 mL).
-
To each flask, add a solution of NaOH (2.0 mmol) in water (2 mL).
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the rate of disappearance of the starting material.
-
Upon completion (as determined by the monitoring technique), acidify each reaction mixture to pH 2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.
-
Determine the yield and purity of the product from each reaction.
Experimental Protocol 2: Comparative Amidation with Benzylamine
Objective: To compare the reactivity of this compound and Ethyl 3-methylisoxazole-5-carboxylate in an amidation reaction.
Materials:
-
This compound
-
Ethyl 3-methylisoxazole-5-carboxylate
-
Benzylamine
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
Procedure:
-
In two separate reaction vessels, place equimolar amounts (e.g., 1.0 mmol) of this compound and Ethyl 3-methylisoxazole-5-carboxylate.
-
To each vessel, add benzylamine (1.1 mmol) and a catalytic amount of sodium methoxide in toluene.
-
Heat both reaction mixtures to reflux.
-
Monitor the progress of each reaction over time using TLC or HPLC to compare the rate of formation of N-benzyl-3-methylisoxazole-5-carboxamide.
-
Upon completion, cool the reaction mixtures, and purify the product by column chromatography to determine the isolated yield for each reaction.
Biological Context and Signaling Pathways
Isoxazole derivatives are integral to the development of a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] For instance, isoxazole-containing compounds have been developed as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.[6] Inhibition of VEGFR signaling can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.
Below is a simplified representation of a generic signaling pathway that can be targeted by isoxazole-based inhibitors.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Methyl 3-methylisoxazole-5-carboxylate, in particular, serves as a crucial building block for the synthesis of various pharmaceuticals. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The two primary strategies for the synthesis of the core intermediate, 3-methylisoxazole-5-carboxylic acid, which is then esterified to the target compound, are the [3+2] cycloaddition of an alkyne and a nitrile oxide precursor, and the oxidation of a diketone. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Route 1: [3+2] Cycloaddition | Route 2: Diketone Oxidation |
| Starting Materials | Propargyl alcohol, Acetaldoxime | 2,5-Hexanedione |
| Key Intermediates | (3-methylisoxazole-5-yl)methanol | 5-methylisoxazole-3-carboxylic acid |
| Overall Yield | ~49% (for carboxylic acid) | 81% (for carboxylic acid)[1] |
| Reaction Steps | 3 (Cycloaddition, Oxidation, Esterification) | 2 (Oxidation, Esterification) |
| Reaction Conditions | Room temperature to 0°C | Reflux |
| Reagents of Note | N-Chlorosuccinimide, Jones reagent | Nitric acid |
| Scalability | Moderate | Potentially high |
| Safety Considerations | Use of a strong oxidant (Jones reagent) | Use of a strong acid (Nitric acid) |
Visualizing the Synthetic Pathways
A logical workflow for the synthesis and comparison of this compound is presented below.
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
Route 1: [3+2] Cycloaddition followed by Oxidation and Esterification
This route constructs the isoxazole ring through a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne. The resulting alcohol is then oxidized to the carboxylic acid, which is subsequently esterified.
Step 1: Synthesis of (3-methylisoxazole-5-yl)methanol [2]
-
To a solution of acetaldoxime (1.0 g, 16.9 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at room temperature, add N-chlorosuccinimide (NCS, 2.7 g, 20 mmol).
-
Stir the mixture for 2 hours.
-
Slowly add a solution of propargyl alcohol (1.42 g, 25 mmol) in anhydrous THF (4 mL).
-
Dropwise, add a solution of triethylamine (TEA, 2.78 mL, 20 mmol) in anhydrous THF.
-
Stir the reaction mixture vigorously for 1 hour.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (eluent: ethyl acetate/hexane 1:1) to yield (3-methylisoxazole-5-yl)methanol.
-
Yield: 49%[2]
-
Step 2: Synthesis of 3-methylisoxazole-5-carboxylic acid [2]
-
To a solution of (3-methylisoxazole-5-yl)methanol (0.5 g, 4.42 mmol) in acetone (19 mL) at 0°C, add Jones reagent (2.21 mL).
-
Stir the mixture for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the mixture to 2 with 1N HCl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography (eluent: ethyl acetate/hexane 1:1) to obtain 3-methylisoxazole-5-carboxylic acid.
-
Yield: 100%[2]
-
Step 3: Synthesis of this compound (General Procedure)
-
Dissolve 3-methylisoxazole-5-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the final product.
Route 2: Oxidation of 2,5-Hexanedione followed by Esterification
This method relies on the oxidative cyclization of a readily available diketone to form the isoxazole-carboxylic acid, which is then esterified.
Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid [1]
-
Place nitric acid (0.2 L, 5.2 M) in a 1000 mL round-bottom flask equipped with a reflux condenser and heat to boiling.
-
Turn off the heat source and add 2,5-hexanedione (45.751 g, 0.4 M) through the reflux condenser over approximately 1 hour.
-
After the addition is complete, heat the solution to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Pour the resulting light yellow solution into 200 g of crushed ice and place it in an ice bath for 30 minutes.
-
Filter the precipitated crystals, wash with ice water, and dry.
-
Recrystallize the crude product from aqueous methanol to obtain 5-methylisoxazole-3-carboxylic acid.
-
Yield: 81%[1]
-
Step 2: Synthesis of this compound (General Procedure)
Follow the same general esterification procedure as described in Route 1, Step 3.
Concluding Remarks
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher. The diketone oxidation route offers a higher yield in fewer steps for the carboxylic acid precursor, making it an attractive option for large-scale synthesis. The [3+2] cycloaddition route, while having a lower overall yield for the carboxylic acid, provides a modular approach that could be adapted for the synthesis of various analogs by changing the alkyne and nitrile oxide precursors. Both methods require careful handling of strong acids or oxidizing agents. The provided experimental data and protocols serve as a valuable resource for making an informed decision for the efficient synthesis of this compound.
References
Performance Showdown: Methyl 3-methylisoxazole-5-carboxylate in the Fast-Paced World of Parallel Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of high-throughput chemistry, the choice of building blocks is paramount. This guide offers an objective comparison of Methyl 3-methylisoxazole-5-carboxylate's performance in parallel synthesis against other common heterocyclic scaffolds, supported by experimental data and detailed protocols to aid in the design and execution of compound library synthesis.
This compound is a versatile building block for the synthesis of diverse compound libraries, particularly those containing the privileged isoxazole scaffold. Its utility in parallel synthesis stems from the reactivity of the ester functionality, which allows for the introduction of a wide range of substituents through amide bond formation. This, coupled with the inherent biological relevance of the isoxazole core, makes it an attractive starting point for drug discovery programs.
Head-to-Head: Performance in Parallel Synthesis
To provide a clear comparison, this section summarizes the performance of this compound alongside alternative heterocyclic building blocks commonly employed in parallel synthesis. The data presented is a synthesis of reported yields from various library synthesis efforts. It is important to note that direct, side-by-side comparative studies are limited, and yields can be highly dependent on the specific substrates, reagents, and reaction conditions used.
| Building Block | Reaction Type | No. of Examples | Yield Range (%) | Average Purity (%) | Key Advantages | Potential Limitations |
| This compound | Amidation | (Inferred from related structures) | 40 - 90 | >90 | Biologically relevant scaffold, straightforward diversification via amide coupling. | Ester hydrolysis can be a competing reaction; may require activation for less reactive amines. |
| Substituted Pyrazoles (e.g., Ethyl pyrazole-4-carboxylate) | N-Alkylation, Amidation | 56 | Low - Excellent | >90 | Two points of diversification (N1 and functional group), stable core. | Regioisomeric mixtures possible during synthesis of the core. |
| Substituted Triazoles (e.g., 3,5-dibromo-1H-1,2,4-triazole) | Suzuki Coupling, Reductive Dehalogenation | Library | 60 - 80 | >90 | Multiple diversification points, robust chemistry. | May require multi-step sequences to achieve desired diversity. |
| Substituted Pyridines (e.g., Halopyridines) | Cross-coupling, Nucleophilic Substitution | Library | 43 - 91 | >90 | Prevalent in marketed drugs, diverse commercial availability. | Can be less reactive in certain coupling reactions. |
Experimental Protocols: A Guide to Library Synthesis
The following protocols provide a generalized framework for the parallel synthesis of amide libraries using this compound and for the synthesis of libraries based on alternative heterocyclic cores.
Protocol 1: Parallel Amidation of this compound
This protocol outlines a solution-phase parallel synthesis approach for the generation of an isoxazole-5-carboxamide library.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Tertiary base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in the chosen anhydrous solvent. Prepare individual stock solutions of each amine from the library.
-
Reaction Setup: In each well of the reaction block, add the this compound stock solution.
-
Amine Addition: Add a stoichiometric equivalent of each unique amine stock solution to the respective wells.
-
Coupling Reagent and Base Addition: Add the amide coupling reagent and the tertiary base to each well.
-
Reaction: Seal the reaction block and allow the reactions to proceed at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Work-up: Quench the reactions by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the products with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the individual products using parallel purification techniques such as automated flash chromatography or preparative HPLC.
-
Analysis: Characterize the purified compounds by LC-MS and/or ¹H NMR to confirm identity and purity.
Protocol 2: Parallel Synthesis of Substituted Pyrazoles via N-Alkylation
This protocol describes a general method for the diversification of a pyrazole core through N-alkylation in a parallel format.
Materials:
-
Ethyl pyrazole-4-carboxylate (or other suitably functionalized pyrazole)
-
A library of alkyl halides (e.g., bromides, iodides)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: To each well of the reaction block, add the pyrazole starting material, the base, and the anhydrous solvent.
-
Alkyl Halide Addition: Add a stoichiometric equivalent of each unique alkyl halide from the library to the respective wells.
-
Reaction: Seal the reaction block and heat to a suitable temperature (e.g., 60-80 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude products using parallel purification methods and analyze as described in Protocol 1.
Visualizing the Workflow and Biological Context
To better understand the processes and potential applications, the following diagrams illustrate a typical parallel synthesis workflow and a relevant biological signaling pathway where isoxazole-containing compounds have shown activity.
Caption: A typical workflow for parallel synthesis of a chemical library.
Many isoxazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes. One such target is the c-Met receptor tyrosine kinase, which is implicated in cancer cell proliferation and metastasis.
Caption: Simplified c-Met signaling pathway and the inhibitory action of isoxazole-based compounds.
Conclusion
This compound stands as a valuable and efficient building block for parallel synthesis. Its straightforward reactivity in amide coupling reactions allows for the rapid generation of diverse libraries of isoxazole-containing compounds. While quantitative, direct comparisons with other heterocyclic building blocks are not always readily available in the literature, the isoxazole scaffold consistently demonstrates its utility in the synthesis of biologically relevant molecules. The choice of building block will ultimately depend on the specific goals of the drug discovery program, including the desired chemical space to be explored and the synthetic feasibility. This guide provides a foundational understanding to aid researchers in making informed decisions for their parallel synthesis campaigns.
A Comparative Guide to Catalysts in the Synthesis of Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 3-methylisoxazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be achieved through several catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of common catalytic systems, supported by experimental data from analogous isoxazole syntheses, to aid researchers in selecting the optimal methodology for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of 3,5-disubstituted isoxazoles, which serve as a proxy for the synthesis of this compound. The primary synthetic route considered is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. For the target molecule, the alkyne would be methyl propiolate.
| Catalyst System | Catalyst Loading | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Copper(I) Iodide (CuI) | 5 mol% | THF | 60 | 5 h | 85-95 | Good to excellent yields for a variety of substrates.[1] |
| Copper(II) Sulfate / Sodium Ascorbate | 1 mol% / 2 mol% | t-BuOH/H₂O (1:1) | Room Temp. | 30-60 min | 80-95 | A one-pot, three-step procedure with high efficiency.[2][3] |
| Ruthenium(II) Complexes | N/A | N/A | Room Temp. | N/A | High | Enables smooth reaction at room temperature with high regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[4] |
| Sodium Hydroxide (NaOH) | Stoichiometric | Deep Eutectic Solvent (ChCl:Urea) | 50 | 4 h | 70-85 | A metal-free, green chemistry approach.[5] |
| Tin(II) Chloride Dihydrate | 2.5 eq. | Ethyl Acetate | Reflux | 1-3 h | 55-91 | Effective for the conversion of β-nitroenones to 3,5-disubstituted isoxazoles.[6] |
| Tartaric Acid | 5 mol% | Water | Room Temp. | 3-5 h | 78-92 | An environmentally friendly catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones.[7] |
| Propylamine-functionalized Cellulose | 14 mg | Water | Room Temp. | 20-60 min | 85-95 | A heterogeneous, reusable green catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.[8] |
Experimental Protocols
Below are detailed experimental protocols for selected catalytic systems, which can be adapted for the synthesis of this compound.
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis
This protocol is adapted from a procedure for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst.[1][2][3]
Materials:
-
Acetaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.05 equiv)
-
Sodium hydroxide (1.05 equiv)
-
Methyl propiolate (1.0 equiv)
-
Chloramine-T trihydrate (1.05 equiv)
-
Copper(II) sulfate pentahydrate (0.01 equiv)
-
Sodium ascorbate (0.02 equiv)
-
tert-Butanol/Water (1:1)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve acetaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Add a solution of sodium hydroxide (1.05 equiv) in water. Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC for the complete conversion of the aldehyde to the aldoxime.
-
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add methyl propiolate (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv). Finally, add chloramine-T trihydrate (1.05 equiv) portion-wise over 10 minutes. Stir the reaction at room temperature, monitoring by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Synthesis in Deep Eutectic Solvent
This protocol utilizes a metal-free, green chemistry approach for the synthesis of 3,5-disubstituted isoxazoles.[5]
Materials:
-
Acetaldehyde (2 mmol)
-
Hydroxylamine (2 mmol)
-
Sodium hydroxide (2 mmol)
-
Methyl propiolate (2 mmol)
-
N-Chlorosuccinimide (NCS) (3 mmol)
-
Choline chloride:urea (1:2) deep eutectic solvent (DES)
-
Ethyl acetate for extraction
Procedure:
-
Oxime Formation: To a stirred solution of acetaldehyde (2 mmol) in the deep eutectic solvent (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol). Stir the resulting mixture at 50 °C for one hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for three hours.
-
Cycloaddition: Add methyl propiolate (2 mmol) to the reaction mixture and stir for four hours at 50 °C.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL). Dry the combined organic phases over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The general workflow for the synthesis and catalyst comparison for this compound is depicted below.
Caption: General workflow for the catalytic synthesis and comparative analysis of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 7. isca.me [isca.me]
- 8. mdpi.com [mdpi.com]
Navigating the Analytical Landscape of Methyl 3-methylisoxazole-5-carboxylate: A Comparative Guide to Standards and Reference Materials
For researchers, scientists, and drug development professionals engaged in the precise quantification and analysis of Methyl 3-methylisoxazole-5-carboxylate, the selection of appropriate analytical standards and reference materials is a critical determinant of data quality and reproducibility. This guide provides a comprehensive comparison of available standards, alternative materials, and detailed analytical methodologies to support informed decision-making in the laboratory.
This compound (CAS No. 1004-96-2) is a key chemical intermediate in various synthetic pathways. Accurate analytical characterization is paramount for quality control, impurity profiling, and pharmacokinetic studies. This guide delves into the specifics of commercially available standards, highlighting key performance indicators and offering insights into alternative approaches.
Comparison of Commercially Available Analytical Standards
Sourcing high-quality analytical standards is the foundation of any robust analytical method. While a wide array of chemical suppliers offer this compound, those providing materials specifically designated as analytical standards or reference materials are of primary interest for quantitative applications. The following table summarizes the offerings from various suppliers, focusing on critical parameters such as purity and the availability of a Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Purity/Grade | Certificate of Analysis (CoA) |
| MySkinRecipes | This compound | 1004-96-2 | 97% | Available |
Note: The availability of a comprehensive Certificate of Analysis is crucial. Researchers should always request and scrutinize the CoA for details on the characterization methods used, certified concentration or purity values, and statements of uncertainty.
Alternative Reference Materials: Isomers and Isotopically Labeled Standards
In analytical chemistry, the use of appropriate internal standards is essential for correcting for variations in sample preparation and instrument response. For the analysis of this compound, several alternatives can be considered.
Isomeric Compounds
The positional isomer, Methyl 5-methylisoxazole-3-carboxylate (CAS No. 19788-35-3), is a closely related compound that may be a useful tool in chromatographic method development for ensuring specificity. However, it is crucial to note that while structurally similar, its physicochemical properties and chromatographic behavior will differ from the 3,5-isomer. Thermo Fisher Scientific offers this isomer with a purity of ≥96.0% as determined by GC.[1]
Isotopically Labeled Standards
For the most accurate and precise quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is the gold standard. Methyl 5-methylisoxazole-3-carboxylate-d4 is a deuterated analog of the isomer, which can serve as an excellent internal standard for mass spectrometry-based methods (GC-MS or LC-MS).[2] MedChemExpress is a supplier of this isotopically labeled compound.[2] The key advantage of using a stable isotope-labeled standard is that it co-elutes with the analyte of interest and exhibits nearly identical chemical behavior during sample extraction and ionization, leading to more reliable and accurate results.
Experimental Protocols for Analysis
The choice of analytical technique is dependent on the specific requirements of the assay, including sensitivity, selectivity, and sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods for the analysis of small molecules like this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
Mobile Phase:
-
Acetonitrile (MeCN) and water, with the addition of phosphoric acid.[3] For MS-compatible methods, formic acid should be used instead of phosphoric acid.[3]
Protocol:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples for analysis, including appropriate extraction and dilution steps.
-
Set the HPLC system with the appropriate column, mobile phase composition, flow rate, and detector wavelength.
-
Inject the calibration standards and samples onto the HPLC system.
-
Quantify the analyte by comparing the peak area of the analyte in the sample to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it a powerful technique for the identification and quantification of this compound, particularly at low concentrations. While a specific, detailed protocol was not found in the immediate search results, a general workflow can be outlined.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or mid-polar column)
Protocol:
-
Prepare a standard stock solution and calibration standards in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization may be necessary to improve the volatility and chromatographic properties of the analyte.
-
Optimize GC parameters, including injector temperature, oven temperature program, and carrier gas flow rate.
-
Optimize MS parameters, including ionization mode (e.g., electron ionization), and select appropriate ions for quantification (selected ion monitoring, SIM).
-
Inject the standards and samples.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve.
Logical Relationship of Analytical Standards
The selection of an appropriate analytical standard is a foundational step that influences the entire analytical workflow and the quality of the resulting data.
References
A Comparative Guide to the Cross-Reactivity Profile of Methyl 3-methylisoxazole-5-carboxylate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Methyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of direct cross-reactivity studies on this specific molecule, this document leverages data from structurally related isoxazole-containing drugs to provide a framework for assessing potential immunological interactions. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for novel isoxazole derivatives.
Understanding Isoxazole Moiety and Cross-Reactivity
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is a common structural motif in a variety of approved drugs.[1][2][3] Its presence, however, does not inherently predict cross-reactivity. Immunological reactions are often dictated by the overall molecular structure, including side chains and metabolites, which can act as haptens and trigger an immune response.[4][5][6] Therefore, assessing the cross-reactivity of this compound requires consideration of its structural analogs and other drugs sharing the isoxazole core.
Comparative Analysis with Isoxazole-Containing Drug Classes
To illustrate the principles of isoxazole-related cross-reactivity, we compare the structural features and known immunological profiles of two major classes of drugs containing the isoxazole moiety: sulfonamide antibiotics and isoxazolyl penicillins.
| Feature | This compound | Sulfamethoxazole (an Isoxazole Sulfonamide) | Oxacillin (an Isoxazolyl Penicillin) |
| Core Structure | 3-Methylisoxazole | 5-Methylisoxazole | 3-Phenyl-5-methylisoxazole |
| Key Functional Groups | Carboxylate ester | Sulfonamide, Arylamine | β-lactam ring, Carboxylic acid, Amide |
| Known Cross-Reactivity Profile | Not documented | High potential for cross-reactivity with other sulfonamide antibiotics.[7][8][9] Cross-reactivity with non-antibiotic sulfonamides is less likely but possible.[10] | Cross-reactivity with other penicillins is high.[11] Cross-reactivity with cephalosporins is possible, often dependent on side-chain similarity.[4][5][12][13] |
| Primary Immunogenic Determinant | Unknown | The arylamine group and the sulfonamide moiety are implicated. | The β-lactam ring metabolites (penicilloyl group) and the R1 side chain.[4][5] |
Key Takeaway: The data on sulfamethoxazole and oxacillin demonstrate that while the isoxazole ring is a common feature, the primary drivers of cross-reactivity are other functional groups (sulfonamide, β-lactam) and the overall molecular structure. For this compound, the potential for immunogenicity would likely depend on its metabolic fate and the ability of the parent compound or its metabolites to act as haptens.
Experimental Protocols for Assessing Cross-Reactivity
A thorough investigation of cross-reactivity involves a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity
ELISA is a widely used method to detect and quantify antibodies that may cross-react with a drug or its analogs. A competitive ELISA format is particularly useful for assessing the specificity of antibodies.
Objective: To determine if antibodies raised against a potential immunogen (e.g., a protein conjugate of a reactive metabolite) cross-react with this compound or its analogs.
Protocol:
-
Antigen Coating: Microtiter plates are coated with a conjugate of the target compound (or its potential metabolite) linked to a carrier protein (e.g., bovine serum albumin).
-
Blocking: Remaining non-specific binding sites on the plate are blocked using a solution like 5% non-fat milk or bovine serum albumin in phosphate-buffered saline (PBS).
-
Competition: A fixed concentration of antiserum (containing antibodies) is pre-incubated with varying concentrations of the test compounds (this compound and its analogs).
-
Incubation: The antibody-inhibitor mixture is added to the coated and blocked microtiter plates and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The degree of color inhibition is proportional to the cross-reactivity of the test compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of molecular interactions, making it suitable for screening small molecules against biological targets.[2][3][12][14][15]
Objective: To measure the binding affinity and kinetics of potential cross-reacting antibodies to immobilized this compound or its analogs.
Protocol:
-
Sensor Chip Preparation: A sensor chip is functionalized to immobilize the target small molecule or a protein it might bind to.
-
Immobilization: The target molecule is covalently attached to the sensor chip surface.
-
Analyte Injection: A solution containing the potential cross-reacting antibody is flowed over the sensor surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: Association and dissociation rate constants are determined from the sensorgram to calculate the binding affinity (KD).
Lymphocyte Transformation Test (LTT) for Cellular Response
The LTT is a cellular assay used to detect drug-specific memory T-lymphocytes, which are involved in delayed-type hypersensitivity reactions.[1][9][10][16][17]
Objective: To assess the potential of this compound and its analogs to induce a proliferative response in peripheral blood mononuclear cells (PBMCs) from sensitized individuals.
Protocol:
-
PBMC Isolation: PBMCs are isolated from the blood of individuals with a history of hypersensitivity to structurally related drugs.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Drug Stimulation: The cells are exposed to various concentrations of this compound, its analogs, and appropriate positive and negative controls.
-
Incubation: The cell cultures are incubated for several days to allow for lymphocyte proliferation.
-
Proliferation Measurement: Lymphocyte proliferation is assessed by measuring the incorporation of a labeled nucleoside (e.g., 3H-thymidine) or using a colorimetric assay that measures metabolic activity.
-
Stimulation Index (SI) Calculation: The SI is calculated as the ratio of proliferation in the presence of the drug to the proliferation in the absence of the drug. An SI above a certain threshold (typically 2 or 3) is considered a positive response.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental designs and the concept of cross-reactivity, the following diagrams are provided.
Caption: Conceptual diagram of drug cross-reactivity.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Workflow for the Lymphocyte Transformation Test (LTT).
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, a comparative analysis of structurally related isoxazole-containing drugs provides valuable insights. The potential for immunological cross-reactivity is not solely determined by the isoxazole core but is heavily influenced by the entire molecular structure and its metabolic products. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the cross-reactivity profile of novel isoxazole derivatives, ensuring a more comprehensive understanding of their potential immunogenicity. It is recommended that a combination of immunoassays and cell-based assays be employed for a thorough risk assessment.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hypersensitivity reactions to small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 8. seracare.com [seracare.com]
- 9. Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. C&EN White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective [connect.discoveracs.org]
- 13. criver.com [criver.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Comparative Efficacy of Methyl 3-methylisoxazole-5-carboxylate and Structurally Related Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its role in the development of a wide array of therapeutic agents.[1][2][3] Among the various isoxazole-based building blocks, methyl 3-methylisoxazole-5-carboxylate serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] This guide provides an objective comparison of the performance of this compound with that of similar building blocks, supported by available data and experimental protocols.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block can significantly influence the characteristics of the resulting drug candidates, including their solubility, membrane permeability, and metabolic stability. A comparison of key properties for this compound and its close analogue, ethyl 3-methylisoxazole-5-carboxylate, is presented below. While direct comparative studies are limited, inferences can be drawn from general principles of ester homology.[1]
| Property | This compound | Ethyl 3-methylisoxazole-5-carboxylate | 3-Methylisoxazole-5-carboxylic Acid |
| Molecular Formula | C₆H₇NO₃ | C₇H₉NO₃ | C₅H₅NO₃ |
| Molecular Weight | 141.13 g/mol | 155.15 g/mol [5] | 127.10 g/mol [6] |
| Boiling Point | Not readily available | 71-72 °C at 0.5 mmHg | Not applicable |
| Melting Point | Not readily available | 27-31 °C[5] | 106-110 °C[7] |
| Calculated LogP | ~0.7 | ~1.1 | ~0.3 |
| Reactivity | Generally more reactive towards nucleophilic acyl substitution | Generally less reactive than the methyl ester | Can be activated for various coupling reactions |
| Metabolic Stability | Potentially more susceptible to hydrolysis by esterases[1] | Potentially more stable to hydrolysis than the methyl ester[1] | Generally stable, but can be metabolized |
Table 1: Comparison of Physicochemical Properties. LogP values are estimated based on general principles of organic chemistry.
Reactivity and Application in Synthesis
This compound and its analogues are versatile intermediates in organic synthesis. The ester functionality allows for a variety of chemical transformations, making these compounds valuable for constructing more complex molecules.[4]
Key Reactions:
-
Amide Formation: The ester can be readily converted to amides by reaction with amines, a common step in the synthesis of bioactive compounds.
-
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can then be used in a range of coupling reactions.
-
Reduction: The ester can be reduced to the corresponding alcohol, providing another functional group for further modification.
The choice between the methyl and ethyl ester can influence reaction kinetics, with the methyl ester generally being more reactive towards nucleophilic attack due to reduced steric hindrance.[1] This can be an important consideration in planning synthetic routes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these building blocks. Below are representative protocols for the synthesis and modification of 3-methylisoxazole-5-carboxylate derivatives.
Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid
This protocol describes the hydrolysis of an ester of 3-methylisoxazole-5-carboxylic acid to the corresponding carboxylic acid.
Materials:
-
Methyl or Ethyl 3-methylisoxazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the 3-methylisoxazole-5-carboxylate ester in a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium hydroxide in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 18-20 hours.
-
After completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid.[8][9]
Protocol 2: Esterification of 3-Methylisoxazole-5-carboxylic Acid
This protocol describes a general method for the esterification of a carboxylic acid using phosphorus oxychloride (POCl₃).
Materials:
-
3-Methylisoxazole-5-carboxylic Acid (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (as solvent)
-
Phosphorus Oxychloride (1.2 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Cool a solution of 3-methylisoxazole-5-carboxylic acid in the desired alcohol in an ice bath.
-
Add phosphorus oxychloride dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired ester.[10]
Biological Activity Context and Signaling Pathways
While this compound and its simple analogues are primarily building blocks, the isoxazole core they provide is present in numerous biologically active molecules. These molecules often act by inhibiting specific enzymes or modulating signaling pathways involved in disease. For instance, isoxazole derivatives have been developed as inhibitors of kinases, proteases, and other key cellular targets.[11][12]
Below is a conceptual diagram illustrating a generic signaling pathway that could be targeted by a drug molecule synthesized from an isoxazole building block.
Caption: A generic kinase signaling pathway inhibited by an isoxazole-based drug.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity and physicochemical properties make it a suitable starting material for the synthesis of a wide range of biologically active compounds. When compared to its ethyl ester analogue, the methyl ester offers higher reactivity, which can be advantageous for certain synthetic transformations. The choice between these and other similar building blocks will ultimately depend on the specific synthetic strategy and the desired properties of the final drug candidate. The provided experimental protocols offer a starting point for the practical application of these important chemical intermediates.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroisoxazolones Showing Diverse Chemical Behavior: A Use ful Building Block for Polyfunctionalized Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1 [sigmaaldrich.com]
- 6. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Methyl 3-methylisoxazole-5-carboxylate: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-methylisoxazole-5-carboxylate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of two primary methods: the classical condensation of a β-ketoester with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This comparison is supported by experimental data, cost analysis of starting materials, and a discussion of scalability, safety, and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Metric | Condensation Method | 1,3-Dipolar Cycloaddition Method |
| Starting Materials | Methyl 3-oxobutanoate, Hydroxylamine Hydrochloride | Acetonitrile, Methyl propiolate, Chlorinating agent (e.g., NCS) |
| Reagent Cost | Lower | Higher |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild, often one-pot | Can require in-situ generation of unstable intermediates |
| Scalability | Generally straightforward | May present challenges in handling unstable intermediates |
| Safety Concerns | Hydroxylamine is a potential irritant | Nitrile oxides can be unstable; chlorinating agents require care |
| Environmental Impact | Generally lower, can often be performed in greener solvents | May involve chlorinated solvents and byproducts |
Route 1: Condensation of Methyl 3-oxobutanoate and Hydroxylamine
This classical and widely used method involves the reaction of a β-ketoester, methyl 3-oxobutanoate (also known as methyl acetoacetate), with hydroxylamine. The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.
Experimental Protocol
A representative procedure for this synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve methyl 3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution. The reaction is typically carried out in the presence of a mild base, such as sodium acetate or sodium carbonate (1.1 equivalents), to neutralize the liberated HCl.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Cost-Benefit Analysis:
-
Cost: This route is generally more cost-effective due to the relatively low price of the starting materials, methyl 3-oxobutanoate and hydroxylamine hydrochloride.
-
Benefits: The procedure is straightforward, often a one-pot synthesis, and utilizes readily available and relatively stable reagents. It is also generally amenable to scale-up. The use of greener solvents like ethanol and water is often possible, reducing the environmental footprint.[1][2][3][4]
-
Drawbacks: The reaction may sometimes yield a mixture of regioisomers (3-methyl- and 5-methylisoxazole derivatives), although with the chosen starting materials, the formation of the desired 3-methyl-5-carboxylate is favored. Purification to remove any isomeric impurities might be necessary.
Route 2: 1,3-Dipolar Cycloaddition
This modern approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of acetonitrile oxide (generated in situ) with methyl propiolate.
Experimental Protocol
A general procedure for this cycloaddition is as follows:
-
Generation of Nitrile Oxide: Acetonitrile oxide is typically generated in situ from a suitable precursor. A common method is the dehydrohalogenation of acetohydroxamoyl chloride, which is itself prepared from acetaldehyde oxime and a chlorinating agent like N-chlorosuccinimide (NCS). The reaction is carried out in the presence of a base, such as triethylamine.
-
Cycloaddition: The freshly generated acetonitrile oxide is immediately trapped by methyl propiolate (1 equivalent), which is present in the reaction mixture. The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
Cost-Benefit Analysis:
-
Cost: This route is generally more expensive due to the higher cost of the starting alkyne, methyl propiolate, and the reagents required for the generation of the nitrile oxide.
-
Benefits: This method offers high regioselectivity, often providing a single isomer of the product. The reaction conditions are typically mild.[5][6][7]
-
Drawbacks: The main drawback is the need to handle potentially unstable nitrile oxide intermediates. The multi-step nature of generating the nitrile oxide in situ can add complexity to the procedure and may be more challenging to scale up safely. The use of chlorinated solvents and reagents can also have a greater environmental impact.
Alternative: Ethyl 3-methylisoxazole-5-carboxylate
For many applications in drug discovery and development, the ethyl ester analogue, ethyl 3-methylisoxazole-5-carboxylate, can be a viable alternative to the methyl ester. Its synthesis follows the same routes described above, simply by substituting the corresponding ethyl esters of the starting materials (ethyl 3-oxobutanoate or ethyl propiolate).
A comparative analysis of the synthesis of the methyl versus the ethyl ester would likely show similar yields and reaction profiles. The choice between the two may depend on the specific requirements of the subsequent synthetic steps, such as solubility or reactivity in ester hydrolysis or amidation reactions. From a cost perspective, the prices of the corresponding methyl and ethyl starting materials are generally comparable, leading to a similar overall cost for the synthesis of the final ester.
Visualizing the Synthetic Pathways
To better illustrate the two primary synthetic routes, the following diagrams outline the reaction workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Safety Operating Guide
Proper Disposal of Methyl 3-methylisoxazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Methyl 3-methylisoxazole-5-carboxylate, a common intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |
| Skin and Body | Laboratory coat and closed-toe shoes. | Minimizes exposed skin to prevent accidental contact. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of any potential dust or vapors. |
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable national, state, and local environmental regulations. The following protocol outlines a general procedure that should be adapted to meet specific institutional and regulatory requirements.
-
Waste Identification and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., accumulation start date, principal investigator).
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal coordinator to schedule a pickup.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Professional Disposal:
-
The ultimate disposal of the chemical waste must be handled by a licensed professional waste disposal service.[2] These services are equipped to manage chemical waste in an environmentally responsible and compliant manner, often through methods like incineration at a permitted facility.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Methyl 3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-methylisoxazole-5-carboxylate. The following protocols are based on established best practices for handling laboratory chemicals and information available for structurally similar compounds.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of Personal Protective Equipment.[1] The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Recommended Additional PPE | Rationale |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standard.[2] | Face shield.[2] | Protects eyes from splashes and vapors that can cause irritation or injury.[1] A face shield is recommended when there is a risk of explosion or significant splash hazard.[2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[3] | Double-gloving.[4] | Nitrile gloves offer good resistance to a range of chemicals.[2][4] Double-gloving provides an extra layer of protection.[4] |
| Body | Laboratory coat.[3] | Chemical-resistant apron.[3] | A lab coat protects against skin contact.[3] An apron provides an additional barrier for larger quantities or splash risks. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[5] | NIOSH-approved respirator (e.g., N95). | Engineering controls like fume hoods are the primary method to control inhalation exposure.[5] A respirator may be necessary if ventilation is inadequate.[1] |
| Foot | Closed-toe, closed-heel shoes.[2] | Chemical-resistant boot covers. | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical to minimize exposure and contamination risks.
-
Preparation :
-
Ensure a clean and organized workspace within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Verify the functionality of safety equipment, including the fume hood, safety shower, and eyewash station.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Weigh the desired amount of the solid compound using a clean spatula and weighing paper or boat.
-
If preparing a solution, slowly add the compound to the solvent while stirring in a closed or covered vessel to minimize splashing and vapor release.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean all equipment that came into contact with the chemical.
-
Decontaminate the work area.
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Dispose of unused this compound and any contaminated consumables (e.g., weighing boats, pipette tips, gloves) in a designated and clearly labeled hazardous chemical waste container.[4]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Neutralize acidic or basic solutions if it is safe to do so and permitted by your institution's protocols before disposal.[6]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it according to institutional guidelines.
-
Always consult your institution's specific waste disposal procedures and the Safety Data Sheet (SDS) for the most accurate and compliant disposal information.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
